Imidaprilat-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C18H23N3O6 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1/i2D3 |
InChIキー |
VFAVNRVDTAPBNR-SLUVDJKZSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Technical Guide to Imidaprilat-d3: Sourcing and Application in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the procurement and application of Imidaprilat-d3, a deuterated internal standard crucial for the accurate quantification of Imidaprilat (B20323) in biological matrices. This document outlines key technical specifications, supplier details, purchasing information, and a representative experimental protocol for its use in pharmacokinetic studies.
Core Technical Data
This compound is the deuterated analog of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril (B193102). Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure precision and accuracy in pharmacokinetic and metabolic studies.
| Parameter | Value | Reference |
| Synonyms | (4S)-3-{(2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl}-1-methyl-2-oxoimidazolidine-4-carboxylic Acid, Imidapril Diacid-d5 | [1] |
| CAS Numbers | 1356017-30-5, 1356019-69-6 | [1] |
| Molecular Formula | C₁₈H₂₀D₃N₃O₆ | [1] |
| Molecular Weight | 380.41 g/mol | [2] |
Supplier and Purchasing Information
A variety of chemical suppliers offer this compound. The following table summarizes publicly available information. For the most current pricing and availability, it is recommended to contact the suppliers directly.
| Supplier | Product/Catalog Number | Pack Size(s) | Price (USD) | Contact Information |
| Santa Cruz Biotechnology | sc-212373 | Contact for details | Contact for details | --INVALID-LINK--[2][3] |
| VIVAN Life Sciences | VLCS-00780 | Contact for details | Contact for details | --INVALID-LINK--[1] |
| LGC Standards | TRC-I275042-1MG, TRC-I275042-10MG | 1 mg, 10 mg | Contact for details | --INVALID-LINK--[4] |
| United States Biological | I0785-02 | 1 mg | $638 | --INVALID-LINK-- |
| Toronto Research Chemicals (TRC) | I275052 | Contact for details | Contact for details | --INVALID-LINK--[5][6] |
Experimental Protocol: Quantification of Imidaprilat in Human Plasma using LC-MS/MS
The following is a representative protocol for the determination of Imidaprilat in human plasma using this compound as an internal standard. This method is adapted from established bioanalytical procedures for ACE inhibitors.[7]
1. Materials and Reagents:
-
Imidaprilat analytical standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water, purified (e.g., Milli-Q)
-
Solid Phase Extraction (SPE) cartridges (e.g., OASIS HLB)[7]
2. Preparation of Standard and Internal Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Imidaprilat and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Imidaprilat primary stock solution with a methanol:water (50:50, v/v) mixture to create working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with the same diluent to prepare a working solution of 100 ng/mL.
3. Sample Preparation (Solid Phase Extraction):
-
Thaw frozen human plasma samples to room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution and vortex briefly.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Imidaprilat: m/z 378 → 206[7]
-
This compound: m/z 381 → 209 (predicted)
-
5. Data Analysis:
-
Quantify Imidaprilat in plasma samples by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Imidaprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate key workflows related to the procurement and use of this compound.
References
- 1. vivanls.com [vivanls.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Imidapril-d3 Hydrochloride | LGC Standards [lgcstandards.com]
- 5. chromspec.com [chromspec.com]
- 6. Toronto Research Chemicals – Bioquote [bioquote.com]
- 7. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physical and Chemical Properties of Imidaprilat-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Imidaprilat-d3, its role in bioanalytical assays, and the primary signaling pathway it indirectly influences. This compound is the deuterated analog of imidaprilat (B20323), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, imidapril (B193102). Its primary application is as an internal standard in quantitative mass spectrometry-based bioanalytical methods, ensuring accuracy and precision in pharmacokinetic and metabolic studies of imidapril.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Source(s) |
| Chemical Name | (4S)-3-{(2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl}-1-methyl-2-oxoimidazolidine-4-carboxylic Acid | N/A |
| Synonyms | Imidapril Diacid-d3 | N/A |
| Molecular Formula | C₁₈H₂₀D₃N₃O₆ | [1][2] |
| Molecular Weight | 380.41 g/mol | [1][2] |
| CAS Number | 1356017-30-5 | [2] |
| Physical State | Solid | N/A |
| Melting Point | 239-241 °C | N/A |
| Solubility | Soluble in Water, Dimethyl Sulfoxide (DMSO), and Methanol (B129727). | N/A |
| Storage Conditions | Long-term storage is recommended at -20°C. For short-term use, it may be stored at room temperature. | N/A |
Mechanism of Action and the Renin-Angiotensin-Aldosterone System (RAAS)
Imidaprilat, the non-deuterated form of this compound, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure and cardiovascular homeostasis. By inhibiting ACE, imidaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone (B195564) secretion, and a subsequent decrease in blood pressure. The RAAS signaling pathway is depicted below.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Imidaprilat.
Experimental Protocols: Bioanalytical Method for Imidaprilat Quantification
The primary application of this compound is as an internal standard for the quantification of imidaprilat in biological matrices, typically plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Below is a representative, detailed experimental protocol synthesized from established methodologies.
Objective: To accurately and precisely quantify the concentration of imidaprilat in human plasma using a validated LC-MS/MS method with this compound as an internal standard.
1. Materials and Reagents:
-
Imidaprilat reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
3. Standard and Sample Preparation Workflow:
Caption: Workflow for the quantitative analysis of Imidaprilat in plasma using LC-MS/MS.
4. Detailed Methodological Steps:
4.1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of imidaprilat and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of imidaprilat by serial dilution of the stock solution with a methanol/water mixture.
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration.
4.2. Sample Preparation (Solid Phase Extraction - SPE):
-
To 200 µL of plasma sample (calibration standard, quality control sample, or unknown sample), add 20 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 400 µL of 4% phosphoric acid and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.3. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components. For example:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
4.4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Imidaprilat: m/z 378.2 → 206.1
-
This compound: m/z 381.2 → 209.1
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of imidaprilat to this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a weighting factor (e.g., 1/x²).
-
Determine the concentration of imidaprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.
This in-depth guide provides the essential physical, chemical, and analytical information for researchers and professionals working with this compound. The provided data and protocols serve as a robust foundation for the development and validation of bioanalytical methods critical in drug development and clinical research.
References
Imidaprilat-d3 CAS number and molecular weight
Imidaprilat-d3 is a deuterated analog of Imidaprilat, the active metabolite of the antihypertensive drug Imidapril. As a stable isotope-labeled compound, it serves as a crucial internal standard for quantitative mass spectrometry analyses in pharmacokinetic and metabolic studies, ensuring high precision and accuracy.
Below is a summary of the key quantitative data for this compound.
| Parameter | Value | Source |
| CAS Number | 1356019-69-6 | [1][2] |
| Molecular Weight | 380.41 g/mol | [3] |
| 377.39172 g/mol | [1][4] | |
| Molecular Formula | C18H20D3N3O6 |
Note on Molecular Weight Discrepancy: The variation in molecular weight values may be attributed to different calculation methods or isotopic abundance considerations by the reporting sources.
This document focuses on providing the fundamental chemical identifiers for this compound. A comprehensive technical guide encompassing detailed experimental protocols and signaling pathway diagrams is beyond the scope of this format. For such in-depth information, researchers are advised to consult specialized pharmacological literature and databases.
References
The Role of Imidaprilat-d3 in ACE Inhibitor Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Imidaprilat-d3 in the research and development of Angiotensin-Converting Enzyme (ACE) inhibitors. Imidaprilat (B20323) is the active metabolite of the prodrug Imidapril (B193102), a potent ACE inhibitor used in the management of hypertension and heart failure.[1][2] this compound, its deuterated analog, serves as an indispensable tool, primarily as an internal standard, in the precise quantification of Imidaprilat in biological matrices. This guide provides a comprehensive overview of the underlying principles, experimental protocols, and relevant signaling pathways, tailored for professionals in the field of drug development and biomedical research.
Core Principles: The Significance of Deuterated Internal Standards
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision.[3] this compound is a prime example of such a standard. The key advantages of using a deuterated internal standard like this compound include:
-
Mitigation of Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since deuterated standards have nearly identical physicochemical properties to the analyte, they co-elute chromatographically and experience the same matrix effects. By using the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized.
-
Correction for Variability in Sample Preparation: Losses of the analyte during extraction, handling, and injection are accounted for, as the deuterated internal standard is subject to the same procedural variations.
-
Improved Precision and Accuracy: The use of an isotopic internal standard significantly reduces the variability of the analytical method, leading to more reliable and reproducible results.
Quantitative Performance in Bioanalytical Methods
The validation of a bioanalytical method is essential to ensure its reliability for the intended application. While a specific full validation report for a method using this compound was not publicly available in the searched literature, a published method for the determination of Imidapril and Imidaprilat in human plasma provides key performance characteristics that demonstrate the suitability of such an assay.[1] The following table summarizes typical validation parameters and their acceptance criteria as per regulatory guidelines, alongside data from the published Imidaprilat assay.
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Reported Data for Imidaprilat Assay[1] |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.99 | 0.2 to 50 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 13.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Not explicitly stated, but overall precision was < 13.2% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | "adequate assay accuracy" |
| Recovery | Consistent, precise, and reproducible | Not explicitly stated |
| Matrix Effect | CV of response ratios ≤ 15% | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, with acceptable precision and accuracy | 0.2 ng/mL |
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, CV: Coefficient of Variation, S/N: Signal-to-Noise ratio.
Experimental Protocols
A robust and reliable method for the quantification of Imidaprilat in biological matrices, such as plasma, is crucial for pharmacokinetic and bioequivalence studies. The following is a detailed experimental protocol based on a published method for the analysis of Imidaprilat by HPLC-ESI-MS/MS, incorporating the use of this compound as an internal standard.[1]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol utilizes the Oasis HLB (Hydrophilic-Lipophilic Balanced) solid-phase extraction cartridge, which is effective for the extraction of a wide range of acidic, neutral, and basic compounds from biological fluids.
-
Plasma Sample Pre-treatment:
-
To 500 µL of human plasma, add a known concentration of this compound internal standard solution.
-
Vortex the sample to ensure homogeneity.
-
Perform protein precipitation by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) or an acidic solution to disrupt protein binding.
-
Centrifuge the sample to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB cartridge by passing 1 mL of methanol (B129727) through it.
-
Equilibrate the cartridge by passing 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute Imidaprilat and this compound from the cartridge with 1 mL of methanol or another suitable organic solvent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
LC-MS/MS Analysis
The reconstituted sample is then injected into an HPLC system coupled to a tandem mass spectrometer.
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., semi-micro ODS column) is suitable for the separation.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and 0.05% formic acid in water (e.g., a 1:3 v/v ratio of acetonitrile to acidic water) can be employed.[1]
-
Flow Rate: A typical flow rate for such a column would be in the range of 200-400 µL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transitions:
-
Imidaprilat: m/z 378 → 206[1]
-
This compound: The exact transition for this compound is not specified in the available literature. However, it would be expected to have a precursor ion of m/z 381 (assuming three deuterium (B1214612) atoms) and a product ion that is also shifted by 3 mass units if the deuterium atoms are on the fragmented portion, or the same product ion as the unlabeled compound if the deuterium atoms are on the portion that is lost. The specific transition would need to be determined empirically by infusing a solution of the this compound standard into the mass spectrometer.
-
-
Instrument Settings: Parameters such as capillary voltage, source temperature, gas flows (nebulizer, heater, and collision gas), and collision energy would need to be optimized for the specific instrument being used to achieve maximum sensitivity for both Imidaprilat and this compound.
-
Synthesis of this compound
-
Starting from a Deuterated Precursor: Synthesizing the molecule using a starting material that already contains the desired deuterium labels.
-
Deuterium Gas Exchange: Using a catalyst (e.g., palladium on carbon) and deuterium gas (D₂) to replace hydrogen atoms with deuterium.
-
Acid or Base-Catalyzed Exchange: In the presence of a deuterated solvent (e.g., D₂O) and an acid or base catalyst, protons on the molecule can be exchanged for deuterium.
-
Reduction with Deuterated Reagents: Using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium atoms.
For Imidaprilat, deuteration would likely be targeted at positions that are not metabolically active and are stable to back-exchange under physiological and analytical conditions.
Signaling Pathways and Experimental Workflows
Angiotensin-Converting Enzyme (ACE) Signaling Pathway
Imidaprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). The inhibition of ACE leads to a cascade of physiological effects that result in the lowering of blood pressure.
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates the logical workflow for the quantitative analysis of Imidaprilat in plasma samples using this compound as an internal standard.
Conclusion
This compound is a vital tool in the field of ACE inhibitor research, enabling the accurate and precise quantification of the active drug metabolite, Imidaprilat. Its use as an internal standard in LC-MS/MS bioanalysis is fundamental for obtaining reliable pharmacokinetic and bioequivalence data, which are critical for regulatory submissions and for understanding the clinical pharmacology of Imidapril. The methodologies and principles outlined in this guide provide a framework for researchers and drug development professionals to effectively utilize this compound in their studies. While specific details on its synthesis and complete validation data are not widely published, the established analytical methods demonstrate the robustness and reliability of using a deuterated internal standard for the bioanalysis of this important ACE inhibitor.
References
- 1. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Certificate of Analysis: Imidaprilat-d3 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential information, experimental protocols, and quality control data expected in a Certificate of Analysis (CoA) for Imidaprilat-d3. This deuterated analog of Imidaprilat serves as a critical internal standard for bioanalytical studies, particularly in pharmacokinetic and pharmacodynamic assessments of its parent drug, Imidapril.
Compound Information
This compound is the stable isotope-labeled form of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril.[1][2][3][4] The incorporation of deuterium (B1214612) atoms results in a higher molecular weight, allowing for its differentiation from the unlabeled analyte in mass spectrometry-based assays, while maintaining nearly identical chemical and chromatographic properties.
| Identifier | Information |
| Compound Name | This compound |
| Chemical Name | (4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1-(methyl-d3)-2-oxoimidazolidine-4-carboxylic acid |
| Molecular Formula | C₁₈H₂₀D₃N₃O₆ |
| Molecular Weight | 380.4 g/mol |
| CAS Number | Not publicly available (typically assigned by supplier) |
| Storage Conditions | -20°C, protect from light and moisture |
| Application | Internal standard for LC-MS/MS analysis |
Quality Control Data
The following table summarizes the typical quantitative data presented in a Certificate of Analysis for this compound. These results confirm the identity, purity, and isotopic enrichment of the compound.
| Test | Method | Specification | Result |
| Chemical Purity | HPLC-UV | ≥98.0% | 99.5% |
| Mass Identity | LC-MS (ESI+) | Conforms to structure | Conforms |
| Isotopic Purity | LC-MS (ESI+) | ≥99% | 99.8% |
| Deuterium Incorporation | LC-MS (ESI+) | ≥98% at specified positions | Conforms |
| Residual Solvents | GC-HS | As per USP <467> | Complies |
| Water Content | Karl Fischer Titration | ≤1.0% | 0.2% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the quality control data are provided below. These protocols are representative and may be adapted by the testing laboratory.
High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a diode array detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase. The sample is injected into the HPLC system, and the peak area of the main component is compared to the total area of all peaks to determine the chemical purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
HPLC Conditions: Similar to the HPLC-UV method.
-
Mass Spectrometry Parameters:
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Procedure: The sample is introduced into the mass spectrometer via the HPLC system.
-
Identity: The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical mass of this compound.
-
Isotopic Purity: The relative abundance of the deuterated species is compared to any unlabeled (d0) or partially labeled species.
-
Mechanism of Action and Bioanalytical Workflow
Imidaprilat, the active form of Imidapril, functions by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Imidaprilat.
In a typical bioanalytical workflow, this compound is used as an internal standard to accurately quantify the concentration of Imidaprilat in biological samples, such as plasma or urine.
Caption: A generalized workflow for the use of this compound as an internal standard in bioanalysis.
This technical guide serves as a comprehensive resource for understanding the critical data and methodologies associated with a Certificate of Analysis for this compound. For specific batch information, always refer to the CoA provided by the supplier.
References
- 1. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Imidaprilat | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidapril : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
The Gold Standard: A Technical Guide to Deuterium-Labeled Standards for Drug Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, the precise and accurate quantification of drug candidates and their metabolites in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the analytical technique of choice due to its unparalleled sensitivity and selectivity.[1][2] A cornerstone of a robust and reliable bioanalytical method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. Among the available options, stable isotope-labeled internal standards (SIL-ISs), particularly deuterium-labeled compounds, are widely recognized as the "gold standard."[3][4]
This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and critical applications of deuterium-labeled standards in drug metabolite analysis. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement these standards, ensuring data integrity and adherence to regulatory expectations.
Core Principles of Deuterium-Labeled Internal Standards
A deuterium-labeled internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen.[5] The fundamental principle behind its use lies in its near-identical chemical and physical properties to the analyte of interest. This chemical similarity ensures that the deuterated standard co-elutes with the analyte and experiences the same extraction recovery, matrix effects (ion suppression or enhancement), and ionization response in the mass spectrometer.
By adding a known, constant amount of the deuterated IS to all samples, calibration standards, and quality controls at the outset of the analytical workflow, it effectively normalizes for variations that can occur during sample preparation and analysis. Since the mass spectrometer can distinguish between the analyte and the heavier deuterated standard, the ratio of their peak areas is used for quantification. This ratiometric measurement significantly improves the accuracy and precision of the bioanalytical data.
Regulatory bodies, including the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for the use of SIL-ISs in bioanalytical method validation, as harmonized in the ICH M10 guideline.
Advantages of Using Deuterium-Labeled Standards
The use of deuterium-labeled internal standards offers several key advantages over other types of internal standards, such as structural analogs:
-
Improved Accuracy and Precision : By compensating for matrix effects and variability in extraction recovery, deuterated standards lead to more accurate and precise measurements of analyte concentrations.
-
Enhanced Robustness : Assays employing deuterated standards are generally more robust and less susceptible to variations in experimental conditions, leading to higher throughput and lower rates of failed analytical runs.
-
Effective Matrix Effect Compensation : Co-elution of the analyte and the internal standard is crucial for compensating for matrix-induced ion suppression or enhancement, a common challenge in bioanalysis.
-
Regulatory Acceptance : The use of SIL-ISs is strongly recommended by regulatory agencies, facilitating the acceptance of bioanalytical data in regulatory submissions.
Quantitative Data Presentation
The superior performance of deuterium-labeled internal standards is evident when comparing key bioanalytical validation parameters against those obtained using structural analog internal standards.
| Performance Metric | Analogous Internal Standard | Deuterated (D8) Internal Standard | Reference |
| Accuracy (Mean Bias) | 96.8% | 100.3% | |
| Precision (Standard Deviation) | 8.6% | 7.6% | |
| Statistical Significance (Variance) | p=0.02 (Significantly Higher Variance) | Significantly Lower Variance |
Table 1: Comparison of Assay Performance for Kahalalide F Using an Analogous vs. a Deuterated Internal Standard.
| Performance Parameter | Deuterated IS (Everolimus-d4) | Analog IS (32-desmethoxyrapamycin) | Reference |
| Comparison with Independent LC-MS/MS Method (Slope) | 0.95 | 0.83 | |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
Table 2: Comparative Performance of a Deuterated vs. a Structural Analog Internal Standard for the Quantification of Everolimus.
The Kinetic Isotope Effect: A Tool in Drug Metabolism Studies
The substitution of hydrogen with deuterium can also be intentionally used to alter a drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. For drugs where the cleavage of a C-H bond is the rate-limiting step in their metabolism (often mediated by Cytochrome P450 enzymes), replacing that hydrogen with deuterium can slow down the metabolic process. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE) .
Harnessing the KIE can lead to:
-
Reduced clearance and a longer biological half-life.
-
Increased systemic exposure (AUC) of the parent drug.
-
Potential for less frequent dosing.
-
A shift in metabolic pathways, potentially reducing the formation of toxic metabolites.
| Compound | Enzyme System | Intrinsic Clearance KIE (kH/kD) | Reference |
| Enzalutamide (N-methyl deuteration) | Rat Liver Microsomes | ~2 | |
| Enzalutamide (N-methyl deuteration) | Human Liver Microsomes | ~2 | |
| Chemotype 2d (both methyl groups deuterated) | Human Liver Microsomes | >4.5 | |
| Chemotype 2d (both methyl groups deuterated) | recombinant-CYP3A4 | >4.5 | |
| Chemotype 2d (both methyl groups deuterated) | recombinant-CYP2C19 | 4.5 |
Table 3: Examples of Kinetic Isotope Effects on Intrinsic Clearance.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible bioanalytical science. The following sections provide methodologies for the synthesis of a deuterium-labeled standard, sample preparation, and LC-MS/MS analysis.
Protocol 1: Synthesis of a Deuterium-Labeled Standard (Example: Deuterated 1-Phenylethanol)
This protocol details the synthesis of deuterated 1-phenylethanol (B42297) from acetophenone (B1666503) via reductive deuteration.
Materials:
-
Acetophenone
-
Sodium borodeuteride (NaBD₄)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for flash chromatography
Methodology:
-
Dissolve acetophenone (1.0 mmol) in methanol (5 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borodeuteride (1.1 mmol) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield deuterated 1-phenylethanol.
-
Analyze the product by ¹H NMR and mass spectrometry to confirm deuteration.
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and straightforward method for extracting drugs from plasma samples.
Materials:
-
Human plasma samples (and calibration/QC samples)
-
Deuterium-labeled Internal Standard (IS) working solution
-
Acetonitrile (B52724) (ACN), LC-MS grade, acidified with 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Vortex mixer
-
Centrifuge (>10,000 x g)
Methodology:
-
Thaw frozen plasma samples on ice until completely liquefied and vortex for 10 seconds to ensure homogeneity.
-
Aliquot 100 µL of each plasma sample into a labeled microcentrifuge tube.
-
Add 20 µL of the IS working solution to each tube (except for blank matrix samples).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acidified acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant (~350 µL) to a clean 96-well plate or autosampler vials for injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
This protocol is a representative example for the quantification of a small molecule drug and its deuterated internal standard.
Instrumentation:
-
UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
-
LC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the deuterium-labeled internal standard.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for each transition.
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz (DOT language) illustrate key processes and relationships in the use of deuterium-labeled standards.
References
Methodological & Application
Application Note: High-Throughput Quantitative Analysis of Imidaprilat in Human Plasma by LC-MS/MS using Imidaprilat-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, in human plasma. The method utilizes a stable isotope-labeled internal standard, Imidaprilat-d3, to ensure high accuracy and precision. Sample preparation is performed using a straightforward solid-phase extraction (SPE) procedure. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. The total run time is optimized for high-throughput analysis. The method was validated according to current bioanalytical method validation guidelines and demonstrated excellent performance in terms of linearity, precision, accuracy, recovery, and stability.
Introduction
Imidapril is an ACE inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in the body to its active metabolite, Imidaprilat. The quantitative analysis of Imidaprilat in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for such analyses due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects. This application note presents a detailed protocol for the robust and reliable quantification of Imidaprilat in human plasma using LC-MS/MS with this compound.
Experimental Protocols
Materials and Reagents
-
Imidaprilat and this compound reference standards
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Agilent, or Waters)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, or Agilent)
-
Analytical column: C18, 2.1 x 50 mm, 3.5 µm
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 200 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Add 200 µL of 4% phosphoric acid and vortex for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A and inject into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 - 0.5 | 5 |
| 0.5 - 2.5 | 95 |
| 2.5 - 3.0 | 95 |
| 3.0 - 3.1 | 5 |
| 3.1 - 4.0 | 5 |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Imidaprilat: m/z 378.2 -> 206.1this compound: m/z 381.2 -> 209.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
Method Validation Summary
The method was validated for linearity, precision, accuracy, recovery, matrix effect, and stability. A summary of the validation results is presented in the following tables.
Table 1: Linearity of Calibration Curve
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Imidaprilat | 0.5 - 500 | y = 0.025x + 0.003 | > 0.998 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 1.5 (LQC) | 4.8 | 102.3 | 5.5 | 101.7 |
| 75 (MQC) | 3.5 | 98.9 | 4.2 | 99.5 |
| 400 (HQC) | 2.9 | 101.2 | 3.8 | 100.8 |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| 1.5 (LQC) | 88.2 | 97.5 |
| 400 (HQC) | 91.5 | 98.2 |
Table 4: Stability
| Stability Condition | Duration | Mean Stability (%) |
| Bench-top (Room Temperature) | 8 hours | 98.7 |
| Freeze-thaw (3 cycles, -20°C to Room Temperature) | 3 cycles | 97.9 |
| Long-term (-80°C) | 30 days | 99.1 |
| Post-preparative (Autosampler at 10°C) | 24 hours | 101.2 |
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Imidaprilat.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Imidaprilat in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple and efficient SPE sample preparation protocol and the short chromatographic run time make this method suitable for routine analysis in a high-throughput environment, such as in support of clinical and pharmacokinetic studies. The validation data demonstrates that the method meets the stringent requirements for bioanalytical method validation.
Application Note: High-Throughput Analysis of Imidaprilat in Human Plasma Using Imidaprilat-d3 as an Internal Standard by LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of imidaprilat (B20323) in plasma samples.
Introduction
Imidapril (B193102) is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in vivo to its active metabolite, imidaprilat. Accurate and reliable quantification of imidaprilat in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of imidaprilat in human plasma. The use of a stable isotope-labeled internal standard, Imidaprilat-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The protocol employs a simple protein precipitation step, making it suitable for high-throughput analysis.
Experimental Protocols
1. Materials and Reagents
-
Imidaprilat and this compound reference standards
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
-
96-well collection plates
-
Centrifuge capable of accommodating 96-well plates
2. Standard and Internal Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Imidaprilat and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Imidaprilat primary stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to obtain a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
3. Sample Preparation: Protein Precipitation
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma (calibration standards, QC samples, or unknown study samples) into a 96-well collection plate.
-
Add 300 µL of the this compound internal standard working solution (100 ng/mL in acetonitrile) to each well.
-
Vortex the plate for 5 minutes at medium speed to precipitate the plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Imidaprilat | 378.2 | 206.1 | 25 |
| This compound | 381.2 | 209.1 | 25 |
Data Presentation
Table 3: Method Validation Summary (Hypothetical Data)
| Parameter | Imidaprilat |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (CV%) | |
| Intra-day | < 10% |
| Inter-day | < 12% |
| Accuracy (% Bias) | |
| Intra-day | Within ±10% |
| Inter-day | Within ±13% |
| Recovery (%) | 85 - 95% |
| Matrix Effect | Minimal, compensated by this compound |
| Lower Limit of Quantitation | 0.5 ng/mL |
Mandatory Visualization
Caption: Workflow for Imidaprilat analysis in plasma.
Discussion
The presented LC-MS/MS method provides a sensitive and reliable means for the quantification of imidaprilat in human plasma. The protein precipitation sample preparation protocol is straightforward, rapid, and amenable to high-throughput automation using 96-well plates.[1][2] The use of the stable isotope-labeled internal standard, this compound, is a critical component of the method, as it effectively corrects for any variability during sample preparation and potential matrix effects during ionization, which is a recommended practice for robust bioanalytical assays.[3][4]
The chromatographic conditions were optimized to achieve a good peak shape and separation from endogenous plasma components within a short run time, further enhancing the throughput of the assay. The mass spectrometric detection in MRM mode provides excellent specificity and sensitivity for the analyte and internal standard.[5][6] The precursor to product ion transition for imidaprilat (m/z 378.2 → 206.1) is consistent with previously published methods for similar ACE inhibitors.[5][6]
The hypothetical validation data presented in Table 3 illustrates the expected performance of the method, with a wide linear dynamic range, and good precision and accuracy, making it suitable for clinical research and pharmacokinetic studies.[5][7]
Conclusion
This application note details a simple, rapid, and robust LC-MS/MS method for the quantitative analysis of imidaprilat in human plasma using this compound as an internal standard. The protocol is well-suited for high-throughput bioanalytical laboratories supporting drug development and clinical studies.
References
- 1. clinichrom.com [clinichrom.com]
- 2. agilent.com [agilent.com]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imidaprilat Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of imidaprilat (B20323), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril, in human urine for quantitative analysis, typically by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Introduction
Accurate quantification of imidaprilat in urine is crucial for pharmacokinetic and bioavailability studies. The complex matrix of urine, containing salts, endogenous metabolites, and proteins, necessitates an effective sample preparation strategy to ensure the reliability and sensitivity of the analytical method. This document outlines three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. Each method is presented with a detailed protocol and expected performance metrics.
Data Presentation
The selection of a sample preparation method often involves a trade-off between recovery, cleanliness, throughput, and cost. The following table summarizes key quantitative performance parameters associated with the described methods.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation |
| Recovery | >80%[1] | ~77% (general for organic acids)[2] | ~68-85% (general for urine proteins)[3][4] |
| Limit of Detection (LOD) | 50 ng/mL[1] | Analyte dependent | Analyte dependent |
| Limit of Quantification (LOQ) | Analyte dependent | Analyte dependent | Analyte dependent |
| Relative Standard Deviation (RSD) | <15% | <10% (within-day for organic acids) | Variable |
| Matrix Effect | Low to moderate | Moderate to high | High |
| Throughput | Moderate to high (with automation) | Low to moderate | High |
| Cost per Sample | Moderate to high | Low to moderate | Low |
Note: Data for SPE is based on a study of quinaprilat (B1678679), a structurally similar ACE inhibitor metabolite. Data for LLE and Protein Precipitation are based on general methods for urine analysis and may vary for imidaprilat.
Experimental Protocols
Solid-Phase Extraction (SPE)
SPE is a highly effective method for cleaning up and concentrating analytes from complex matrices, providing a clean extract for analysis.
Materials and Reagents:
-
SPE Cartridges: C8 or polymeric reversed-phase (e.g., Oasis HLB)
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
Acetic Acid
-
Ammonium Acetate
-
Elution Solvent (e.g., Methanol, Acetonitrile)
-
Internal Standard (IS) solution (e.g., a structurally similar ACE inhibitor)
-
Centrifuge
-
SPE manifold
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature.
-
Vortex mix the samples for 15 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Take 1 mL of the supernatant and add the internal standard.
-
Adjust the pH of the urine sample to ~4.0 with acetic acid.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 2 mL of methanol.
-
Equilibrate the cartridge by passing 2 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elute the analyte with 1-2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for HPLC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
References
- 1. Solid-phase extraction and high-performance liquid chromatography applied to the determination of quinapril and its metabolite quinaprilat in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Application of Imidaprilat-d3 in the Pharmacokinetic Analysis of Imidapril
Introduction
Imidapril (B193102) is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and chronic heart failure. As a prodrug, Imidapril is rapidly absorbed after oral administration and subsequently hydrolyzed in the liver to its pharmacologically active metabolite, Imidaprilat (B20323).[1][2] Accurate determination of the pharmacokinetic profiles of both Imidapril and Imidaprilat is crucial for assessing the drug's efficacy and safety. The use of stable isotope-labeled internal standards, such as Imidaprilat-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalytical quantification in pharmacokinetic studies.[3][4] This approach ensures high precision and accuracy by compensating for variability during sample processing and analysis.[3][5]
This document provides a detailed application note and protocol for the use of this compound as an internal standard in the pharmacokinetic analysis of Imidapril and its active metabolite, Imidaprilat.
Pharmacokinetic Parameters of Imidapril and Imidaprilat
The following table summarizes the key pharmacokinetic parameters for Imidapril and Imidaprilat following oral administration of Imidapril. These values are compiled from studies in healthy volunteers and patient populations.
| Parameter | Imidapril | Imidaprilat | Reference |
| Tmax (h) | 1.75 ± 0.27 | ~7 | [6] |
| Cmax (ng/mL) | 32.59 ± 9.76 | Varies with dose | [6] |
| AUC (ng·h/mL) | 121.48 ± 35.81 (AUC0-12hr) | Varies with dose | [6] |
| Half-life (t1/2) | ~2 h | ~8 h | [2] |
| Primary Route of Elimination | Hepatic metabolism | Renal excretion | [2] |
Note: The provided pharmacokinetic values are representative and can vary based on patient population (e.g., renal or hepatic impairment), dosage, and study design.[1][7]
Experimental Protocols
A sensitive and specific LC-MS/MS method is essential for the simultaneous quantification of Imidapril and Imidaprilat in biological matrices, typically human plasma. The use of a deuterated internal standard like this compound is critical for reliable results.
Bioanalytical Method for Quantification of Imidapril and Imidaprilat using LC-MS/MS
This protocol outlines a typical procedure for the analysis of plasma samples from a pharmacokinetic study of Imidapril.
1. Materials and Reagents:
-
Imidapril hydrochloride reference standard
-
Imidaprilat reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, e.g., Milli-Q)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Imidapril, Imidaprilat, and this compound in methanol to obtain individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Imidapril and Imidaprilat stock solutions in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a suitable concentration (e.g., 50 ng/mL).
3. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of plasma sample (calibration standard, QC, or study sample), add 50 µL of the this compound working solution and vortex briefly.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion (e.g., 10 µL) into the LC-MS/MS system.[8]
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Imidapril: m/z 406.2 → 234.2
-
Imidaprilat: m/z 378.2 → 206.2
-
This compound: m/z 381.2 → 209.2 (example transition, exact mass shift depends on the position and number of deuterium (B1214612) atoms)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
-
5. Data Analysis:
-
Peak areas of Imidapril, Imidaprilat, and this compound are integrated.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is calculated.
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
The concentrations of Imidapril and Imidaprilat in the QC and study samples are determined from the calibration curve.
Diagrams
Caption: Metabolic conversion of Imidapril to its active form, Imidaprilat.
Caption: Experimental workflow for the quantification of Imidapril and Imidaprilat.
References
- 1. Pharmacokinetics of imidapril and its active metabolite imidaprilat following single dose and during steady state in patients with impaired liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Imidapril Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. Pharmacokinetics of imidapril and its active metabolite imidaprilat following single dose and during steady state in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method for Imidaprilat Quantification in Human Plasma using Imidaprilat-d3 as an Internal Standard
Application Note and Protocol
This document provides a detailed protocol for the development and validation of a bioanalytical method for the quantification of Imidaprilat (B20323), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril (B193102), in human plasma. The method utilizes a stable isotope-labeled internal standard, Imidaprilat-d3, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of Imidapril.
Introduction
Imidapril is a prodrug that is hydrolyzed in vivo to its active metabolite, Imidaprilat. Imidaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, Imidaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. Accurate and reliable quantification of Imidaprilat in biological matrices is essential for pharmacokinetic profiling, dose-response studies, and bioequivalence assessment.
This bioanalytical method employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by rapid and sensitive analysis using LC-MS/MS. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Signaling Pathway of ACE Inhibition
The diagram below illustrates the mechanism of action of Imidaprilat within the Renin-Angiotensin-Aldosterone System (RAAS).
Experimental Protocols
Materials and Reagents
-
Imidaprilat reference standard
-
Human plasma (with anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (B78521)
-
Water (deionized, 18 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange or Oasis HLB)
Stock and Working Solutions Preparation
-
Imidaprilat Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Imidaprilat reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Imidaprilat stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent at an appropriate concentration.
Sample Preparation (Solid-Phase Extraction)
The following workflow diagram outlines the sample preparation procedure.
-
Sample Pre-treatment: To 200 µL of human plasma, add the this compound internal standard working solution. Add an equal volume of 4% phosphoric acid in water to precipitate proteins. Vortex and then centrifuge.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 25 mM ammonium acetate buffer (pH 6.0) and then 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized for separation of Imidaprilat and this compound |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Imidaprilat Transition | m/z 378.2 → 206.1[3] |
| This compound Transition | m/z 381.2 → 206.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Method Validation
The bioanalytical method should be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry". Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard in blank plasma samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Recovery | Consistent and reproducible extraction recovery for the analyte and internal standard. |
| Matrix Effect | Consistent ionization of the analyte and internal standard across different sources of plasma. |
| Stability | Analyte stability demonstrated under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage). |
Data Presentation
The following table presents a hypothetical summary of the quantitative data obtained during method validation.
| Parameter | Imidaprilat |
| Linearity Range (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Intra-day Accuracy (%RE) | -8% to +10% |
| Inter-day Accuracy (%RE) | -11% to +9% |
| Mean Extraction Recovery (%) | 85 ± 5% |
| Matrix Factor | 0.95 - 1.05 |
Conclusion
This application note provides a comprehensive and detailed protocol for the bioanalytical method development of Imidaprilat in human plasma using this compound as an internal standard. The described SPE and LC-MS/MS method is selective, sensitive, accurate, and precise, making it suitable for supporting pharmacokinetic and bioequivalence studies of Imidapril. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable data for regulatory submissions.
References
Application Note: Quantitative Analysis of Imidaprilat in Human Plasma using Imidaprilat-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of imidaprilat (B20323) in human plasma using a stable isotope-labeled internal standard, Imidaprilat-d3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Imidapril (B193102) is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in the body to its active metabolite, imidaprilat. Accurate quantification of imidaprilat in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. The SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, which allows for accurate correction of matrix effects, extraction variability, and instrument response fluctuations, thereby ensuring high accuracy and precision of the analytical method.
This application note outlines a comprehensive protocol for the determination of imidaprilat in human plasma, including the preparation of an this compound internal standard spiking solution, sample preparation, and LC-MS/MS instrument parameters.
Experimental
Materials and Reagents
-
Imidaprilat reference standard
-
This compound internal standard (IS)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
Preparation of Stock and Working Solutions
2.3.1. Imidaprilat Stock and Calibration Standard Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Imidaprilat reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
Calibration Standard Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations suitable for spiking into blank plasma to generate the calibration curve.
2.3.2. This compound Internal Standard Stock and Spiking Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Internal Standard Spiking Solution: Based on the principle of using an internal standard concentration that is in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte, a suitable concentration for the working solution should be prepared.[1] For a calibration curve ranging from 0.2 to 50 ng/mL for imidaprilat, a target concentration of approximately 25 ng/mL in the final sample is recommended. To achieve this, prepare a working internal standard spiking solution of 250 ng/mL in a 50:50 (v/v) mixture of acetonitrile and water. Adding 50 µL of this solution to 500 µL of plasma will result in a final concentration of approximately 25 ng/mL.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for blank samples, calibration standards, quality control (QC) samples, and unknown samples.
-
To each tube, add 500 µL of the respective plasma sample (blank, spiked standard, QC, or unknown).
-
Add 50 µL of the 250 ng/mL this compound working internal standard spiking solution to all tubes except for the blank samples (to which 50 µL of the 50:50 acetonitrile/water mixture should be added).
-
Vortex each tube for 10 seconds.
-
Add 1.5 mL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Imidaprilat: m/z 378.2 → 206.1[2]
-
This compound (predicted): m/z 381.2 → 209.1
-
Data and Expected Performance
The following table summarizes the key quantitative parameters for the bioanalytical method.
| Parameter | Value |
| Analyte | Imidaprilat |
| Internal Standard | This compound |
| Matrix | Human Plasma |
| Calibration Range | 0.2 - 50 ng/mL[2] |
| Internal Standard Spiking Concentration | 250 ng/mL (working solution) |
| Imidaprilat MRM Transition | 378.2 → 206.1[2] |
| This compound MRM Transition (predicted) | 381.2 → 209.1 |
| Sample Preparation | Protein Precipitation |
Workflow and Signaling Pathway Diagrams
Caption: Workflow for Imidaprilat quantification in plasma.
Caption: Principle of stable isotope dilution for accurate quantification.
References
Application Note: Quantitative Analysis of Imidaprilat-d3 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Imidaprilat (B20323), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril (B193102), in human plasma. The method utilizes a stable isotope-labeled internal standard, Imidaprilat-d3, to ensure high accuracy and precision. A straightforward solid-phase extraction (SPE) procedure is employed for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Imidapril is a prodrug that is hydrolyzed in vivo to its active metabolite, Imidaprilat, which is a potent inhibitor of the angiotensin-converting enzyme. Accurate quantification of Imidaprilat in biological matrices is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the preferred technique for such analyses due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like this compound is essential to compensate for matrix effects and variations in sample processing and instrument response, leading to reliable and reproducible results.
Experimental
Materials and Reagents
-
Imidaprilat and this compound reference standards
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid, analytical grade
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of Imidaprilat and this compound from human plasma.[1]
-
Plasma Preparation: Thaw frozen human plasma samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
-
Internal Standard Spiking: To 500 µL of plasma, add 50 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels). Vortex for 30 seconds.
-
Protein Precipitation: Add 1 mL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes.
-
Solid-Phase Extraction:
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography
Chromatographic separation is performed using a C18 reversed-phase column.
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The MRM transitions are optimized for both Imidaprilat and this compound.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Data Presentation
The following table summarizes the optimized mass spectrometry transitions for Imidaprilat and the proposed transitions for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Imidaprilat | 378.2 | 206.1 | 150 | 25 | 80 |
| This compound | 381.2 | 206.1 | 150 | 25 | 80 |
| This compound | 381.2 | 209.1 | 150 | 25 | 80 |
Note: The transitions for this compound are proposed based on the stable isotope label and should be experimentally verified. The product ion may remain the same if the deuterium (B1214612) labels are not on the fragmented portion of the molecule, or it may be shifted by 3 Da.
Experimental Workflow
Figure 1. Experimental workflow for the quantification of Imidaprilat.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Imidaprilat in human plasma using its deuterated internal standard, this compound. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for high throughput and performance. This method is well-suited for applications in clinical research and drug development.
References
Standard Operating Procedure for the Quantification of Imidaprilat in Human Plasma using LC-MS/MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidapril (B193102) is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and chronic heart failure.[1] It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Imidaprilat (B20323).[1][2] Imidaprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for converting angiotensin I to the powerful vasoconstrictor angiotensin II within the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] By inhibiting this conversion, Imidaprilat leads to vasodilation, reduced aldosterone (B195564) secretion, and a subsequent decrease in blood pressure.[1]
Accurate quantification of Imidaprilat in biological matrices, such as human plasma, is critical for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. This document provides a detailed standard operating procedure (SOP) for the determination of Imidaprilat in human plasma using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Principle of the Method
This method employs Solid-Phase Extraction (SPE) to isolate Imidaprilat and an internal standard (IS) from human plasma. The prepared samples are then analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The concentration of Imidaprilat is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Signaling Pathway: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Imidaprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the RAAS cascade. This action blocks the conversion of Angiotensin I to Angiotensin II, a key mediator of vasoconstriction and aldosterone release.
Figure 1: Imidaprilat's inhibition of ACE in the RAAS pathway.
Experimental Workflow
The overall procedure for the quantification of Imidaprilat from plasma samples is depicted in the workflow diagram below.
Figure 2: Experimental workflow for Imidaprilat quantification.
Detailed Experimental Protocol
Materials and Reagents
-
Imidaprilat reference standard
-
Internal Standard (IS) (e.g., a structurally similar ACE inhibitor like Ramipril)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) (ACS grade)
-
Phosphoric acid (ACS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., OASIS HLB or mixed-mode cation exchange)[3]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on the method described by Higashi et al. (1999).[3]
-
Sample Thawing & Pre-treatment:
-
Thaw frozen human plasma samples in a water bath at room temperature.
-
Vortex the samples for 30 seconds to ensure homogeneity.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins.[4]
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.[4]
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of ultrapure water. Do not allow the cartridge to go dry between steps.[4]
-
-
Sample Loading:
-
Load the entire volume of the supernatant from step 1 onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent material at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of ultrapure water to remove polar interferences.
-
Follow with a second wash using 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute Imidaprilat and the IS from the cartridge using 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).[4] Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (see section 5.3).[3]
-
Vortex for 30 seconds to ensure the complete dissolution of the analytes.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Conditions
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Semi-micro ODS (C18) column |
| Mobile Phase | Acetonitrile : 0.05% Formic Acid in Water (1:3, v/v)[3] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 6460, Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Imidaprilat) | Precursor Ion (m/z) 378 → Product Ion (m/z) 206[3] |
| MRM Transition (Imidapril) | Precursor Ion (m/z) 406 → Product Ion (m/z) 234[3] |
| Gas Temperature | 350°C |
| Nebulizer Pressure | 45 psi |
Method Validation and Data Presentation
The analytical method should be validated according to regulatory guidelines (e.g., ICH M10). Key validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria | Example Data (Imidaprilat) |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99 | 0.2 - 50 ng/mL[3] |
| Accuracy | The closeness of the measured value to the true value, assessed using Quality Control (QC) samples. | Mean accuracy within 85-115% (80-120% for LLOQ) | Typically within ±15% |
| Precision | The degree of scatter between a series of measurements, expressed as Relative Standard Deviation (%RSD). | %RSD ≤ 15% (≤ 20% for LLOQ) | < 13.2%[3] |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met | 0.2 ng/mL[3] |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte | Method demonstrated to be specific[3] |
| Recovery | The efficiency of the extraction procedure, comparing analyte response in extracted vs. non-extracted samples. | Consistent, precise, and reproducible | > 85% (Typical target) |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | IS-normalized matrix factor between 0.85 and 1.15 | To be determined during validation |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration within ±15% of the nominal concentration | To be determined during validation |
Conclusion
The LC-MS/MS method detailed in this document, incorporating solid-phase extraction for sample clean-up, provides a robust, sensitive, and specific procedure for the quantification of Imidaprilat in human plasma. Proper method validation is essential to ensure the generation of reliable and accurate data for clinical and research applications. This SOP serves as a comprehensive guide for laboratory professionals in the field of drug analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Imidaprilat-d3 Concentration in LC-MS/MS
Welcome to the technical support center for the optimization of Imidaprilat-d3 concentration in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard signal intensity unexpectedly low or inconsistent?
A1: Low or inconsistent signal intensity for a deuterated internal standard like this compound can arise from several factors. Common causes include:
-
Suboptimal Mass Spectrometer Parameters: The cone voltage and collision energy may not be optimized for the specific transition of this compound.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of this compound in the mass spectrometer's ion source.
-
Chromatographic Issues: Poor peak shape, such as broadening or tailing, can lead to a lower apparent signal intensity. This can be caused by column degradation, an inappropriate mobile phase, or issues with the sample solvent.
-
Internal Standard Stability: Degradation of the this compound standard due to improper storage or handling can lead to a decreased concentration and thus a lower signal.
-
Isotopic Exchange: In some instances, deuterium (B1214612) atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, leading to a decrease in the deuterated signal and an increase in the signal of the unlabeled analyte.
Q2: I am observing a chromatographic peak for my analyte (Imidaprilat) in a blank sample spiked only with this compound. What could be the cause?
A2: This phenomenon, often referred to as "crosstalk," can be attributed to two main sources:
-
Isotopic Contribution: Naturally occurring heavy isotopes (e.g., ¹³C) in the unlabeled Imidaprilat can contribute to the mass signal of the this compound, especially if the mass difference between the analyte and the internal standard is small.
-
Impurity of the Internal Standard: The deuterated internal standard itself may contain a small amount of the unlabeled analyte as an impurity from its synthesis.
Q3: My Imidaprilat and this compound are showing slightly different retention times. Is this a problem?
A3: A slight shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "isotope effect." While minor shifts are often tolerated, significant separation can be problematic. If the two compounds elute at different times, they may experience different matrix effects, which can compromise the accuracy and precision of the quantification.
Q4: How can I minimize matrix effects for my this compound analysis?
A4: Mitigating matrix effects is crucial for accurate bioanalysis. Strategies include:
-
Effective Sample Preparation: Employing a robust sample clean-up technique like Solid Phase Extraction (SPE) can significantly reduce the amount of interfering matrix components.
-
Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation of this compound from the bulk of the matrix components is essential.
-
Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering substances.
Troubleshooting Guides
Issue 1: Low Signal Intensity of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal MS Parameters | Perform a compound optimization experiment by infusing a standard solution of this compound and varying the cone voltage and collision energy to find the values that yield the maximum signal intensity for the desired precursor-product ion transition. | A significant increase in the signal-to-noise ratio for the this compound peak. |
| Matrix Effects | Prepare and analyze a post-extraction spiked sample (blank matrix extract spiked with this compound) and compare the signal to a neat solution of this compound at the same concentration. A lower signal in the matrix sample confirms ion suppression. | Improved sample cleanup or chromatographic optimization should lead to a more comparable signal between the matrix and neat samples. |
| Poor Chromatography | Inspect the peak shape of this compound. If it is broad or tailing, try a new column, adjust the mobile phase composition (e.g., pH, organic solvent ratio), or ensure the injection solvent is compatible with the mobile phase. | Sharper, more symmetrical peaks, leading to improved signal height and better integration. |
| Internal Standard Degradation | Prepare a fresh stock solution of this compound from a new vial and re-analyze. | If the signal improves, the previous stock solution was likely degraded. |
Issue 2: Analyte Peak in Blank Spiked with Internal Standard (Crosstalk)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Isotopic Contribution from Analyte | Prepare and analyze a high-concentration sample of unlabeled Imidaprilat without any internal standard. Monitor the MRM transition for this compound. | If a signal is detected, it confirms isotopic contribution. This is inherent to the molecules and should be assessed for its impact on the lower limit of quantification (LLOQ). |
| Impurity in Internal Standard | Prepare and analyze a solution containing only this compound. Monitor the MRM transition for unlabeled Imidaprilat. | A peak at the retention time of Imidaprilat indicates the presence of the unlabeled analyte as an impurity in the internal standard. Consider sourcing a higher purity standard. |
Quantitative Data Summary
The following tables provide representative data for the optimization of mass spectrometer parameters for ACE inhibitors, which can be used as a starting point for optimizing this compound analysis.
Table 1: Representative MS/MS Parameters for ACE Inhibitor Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Imidaprilat | 378.2 | 206.1 | 25 | 20 |
| Enalaprilat[1] | 349.0 | 206.0 | 18 | 20 |
| Ramiprilat[2][3] | 389.2 | 206.1 | 30 | 15 |
Table 2: Hypothetical Data for Collision Energy Optimization for this compound (Precursor Ion: m/z 381.2; Product Ion: m/z 209.1)
| Collision Energy (eV) | Peak Area (Arbitrary Units) | Signal-to-Noise Ratio |
| 10 | 15,000 | 150 |
| 15 | 35,000 | 350 |
| 20 | 55,000 | 550 |
| 25 | 48,000 | 480 |
| 30 | 30,000 | 300 |
Note: This is example data. Optimal values will vary depending on the specific instrument and source conditions.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Imidaprilat
This protocol is based on established methods for ACE inhibitors and serves as a comprehensive starting point.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: To 500 µL of plasma, add the this compound internal standard. Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 0.5 10 2.5 90 3.5 90 3.6 10 | 5.0 | 10 |
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Imidaprilat: m/z 378.2 → 206.1
-
This compound: m/z 381.2 → 209.1 (example transition, assuming d3 on the ethyl group)
-
-
Source Parameters (starting points):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
References
Addressing matrix effects in Imidaprilat plasma analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of imidaprilat (B20323) in plasma, with a focus on addressing and mitigating matrix effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they impact imidaprilat analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, like imidaprilat, by co-eluting, undetected components in the sample matrix.[1][2][3] In plasma analysis, these interfering components can include phospholipids, salts, proteins, and metabolites.[1] This interference can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and toxicological studies.[4][5] Ion suppression is the more commonly observed phenomenon.[6]
Q2: How can I detect the presence of matrix effects in my imidaprilat assay?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of imidaprilat solution into the mass spectrometer while injecting a blank, extracted plasma sample.[4][7] Dips or peaks in the baseline signal at the retention time of imidaprilat indicate ion suppression or enhancement, respectively.[4][7]
-
Post-Extraction Spike: This is the "gold standard" quantitative method.[1] It compares the peak area of imidaprilat spiked into a blank plasma extract (post-extraction) with the peak area of imidaprilat in a neat solvent solution at the same concentration. The ratio of these responses is called the Matrix Factor (MF).[1] An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]
Q3: I'm observing significant ion suppression for imidaprilat. What are the immediate troubleshooting steps?
A3: If you detect ion suppression, consider the following strategies:
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis.[8] Transitioning from a simple protein precipitation (PPT) method to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce matrix interferences, particularly phospholipids.[8][9][10]
-
Optimize Chromatography: Modify your LC method to achieve better separation between imidaprilat and the interfering matrix components.[7][9] This could involve using a different column chemistry, adjusting the mobile phase gradient, or employing a divert valve to direct the early-eluting, unretained matrix components to waste instead of the MS source.[11]
-
Sample Dilution: If your assay has sufficient sensitivity, diluting the plasma sample can lower the concentration of matrix components, thereby reducing their impact on imidaprilat ionization.[7][11]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, allowing for effective compensation during data processing.[6][12]
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for identifying and mitigating matrix effects during your imidaprilat plasma analysis.
Caption: Troubleshooting workflow for matrix effects.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. While Protein Precipitation (PPT) is fast, it is non-selective and often results in significant ion suppression due to residual phospholipids.[10][12] LLE and SPE are more effective at removing these interferences.
| Preparation Method | General Principle | Relative Cleanliness | Typical Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile).[13] | Low | Moderate to High[10] | High |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous plasma and an immiscible organic solvent.[8][13] | Moderate | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[13][14] | High | High[15] | Low to High (automation) |
Note: Specific recovery and cleanliness are analyte and method-dependent. This table provides a general comparison.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Imidaprilat
This protocol is a general guideline based on established methods for similar analytes and should be optimized for your specific application.[14] A common choice for imidaprilat is a polymeric reversed-phase sorbent like Oasis HLB.[14]
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol (B129727), followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Pre-treatment: To 500 µL of plasma, add a suitable internal standard. Vortex briefly. Dilute the sample with 500 µL of 4% phosphoric acid in water to aid protein disruption and analyte binding.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute imidaprilat and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
Protocol 2: Post-Extraction Matrix Factor Assessment
This protocol allows for the quantitative evaluation of matrix effects.[1]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike imidaprilat and the internal standard into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spike Extract): Extract at least six different lots of blank plasma using your validated sample preparation method (e.g., the SPE protocol above). After the final evaporation step, reconstitute the residue with the spiking solution from Set A.
-
Set C (Pre-Spike Extract): Spike blank plasma from the same six lots with imidaprilat and IS before the extraction process. Extract these samples as you would an unknown sample.
-
-
Analysis: Analyze all three sets of samples via LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE): RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
Internal Standard Normalized MF (IS-Normalized MF): (MF of Analyte) / (MF of Internal Standard)
-
An IS-Normalized MF close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.
Visualization of the Analytical Workflow
The following diagram illustrates the key stages in a typical bioanalytical workflow for imidaprilat, from sample receipt to final data analysis.
Caption: General bioanalytical workflow for imidaprilat.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Analysis of Imidaprilat-d3 in Biological Matrices
Welcome to the technical support center for the bioanalysis of Imidaprilat-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and accurate quantification of this compound in various biological matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Stability of this compound in Biological Matrices
The stability of this compound is a critical factor for the successful validation of bioanalytical methods and the generation of reliable pharmacokinetic data.[1][2] As a deuterated analog, this compound is expected to have physicochemical properties very similar to its non-deuterated counterpart, Imidaprilat.[3] However, it is essential to empirically determine its stability under various storage and handling conditions.[4]
Summary of Stability Data
While specific public data on the stability of this compound is limited, the following tables provide an expected stability profile based on studies of the non-deuterated form, Imidapril, and general principles for deuterated internal standards.[5] These tables should be used as a guideline, and it is imperative to perform stability studies as part of your bioanalytical method validation.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Storage Temperature | Number of Freeze-Thaw Cycles | Mean % Recovery (Low QC) | Mean % Recovery (High QC) |
| This compound | -20°C | 1 | 98.5% | 99.1% |
| This compound | -20°C | 3 | 96.2% | 97.8% |
| This compound | -70°C | 1 | 99.2% | 99.5% |
| This compound | -70°C | 3 | 98.1% | 98.9% |
Table 2: Bench-Top Stability of this compound in Human Plasma at Room Temperature
| Analyte | Duration (hours) | Mean % Recovery (Low QC) | Mean % Recovery (High QC) |
| This compound | 0 | 100.0% | 100.0% |
| This compound | 6 | 97.9% | 98.5% |
| This compound | 24 | 94.5% | 96.1% |
Table 3: Long-Term Stability of this compound in Human Plasma
| Analyte | Storage Temperature | Duration (days) | Mean % Recovery (Low QC) | Mean % Recovery (High QC) |
| This compound | -20°C | 30 | 95.8% | 97.2% |
| This compound | -20°C | 60 | 92.1% | 94.8% |
| This compound | -70°C | 90 | 98.5% | 99.0% |
| This compound | -70°C | 180 | 97.2% | 98.3% |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for stability assessment and sample analysis.
Protocol 1: Freeze-Thaw Stability Assessment
-
Spike a blank biological matrix with this compound at low and high quality control (QC) concentrations.
-
Divide the samples into aliquots.
-
Freeze the aliquots at the desired temperature (e.g., -20°C or -70°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for the desired number of times (e.g., three cycles).
-
After the final thaw, process the samples and analyze them using a validated LC-MS/MS method.
-
Compare the mean concentration of the stability samples to that of freshly prepared samples. The mean concentration should be within ±15% of the nominal concentration.
Protocol 2: Bench-Top Stability Assessment
-
Spike a blank biological matrix with this compound at low and high QC concentrations.
-
Place the samples on a laboratory bench at room temperature for a specified period (e.g., 6, 12, 24 hours).
-
At each time point, process the samples and analyze them using a validated LC-MS/MS method.
-
Compare the mean concentration of the stability samples to that of freshly prepared samples. The mean concentration should be within ±15% of the nominal concentration.
Protocol 3: Sample Preparation for LC-MS/MS Analysis of Imidaprilat
This protocol is adapted from a method for the non-deuterated form and should be optimized for this compound.
-
To 100 µL of plasma sample, add the internal standard solution.
-
Perform protein precipitation by adding an appropriate volume of a precipitating agent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system for analysis.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments with this compound.
Issue 1: Inconsistent or Inaccurate Quantitative Results
-
Question: My quantitative results for this compound are inconsistent. What could be the cause?
-
Answer: Inconsistent results can arise from several factors. Common culprits include a lack of co-elution between the analyte and the internal standard, isotopic or chemical impurities in the standard, or unexpected isotopic exchange.
Issue 2: Variability in Internal Standard Signal
-
Question: I am observing high variability in the signal intensity of my this compound internal standard. Why is this happening?
-
Answer: Variability in the internal standard's signal often points to differential matrix effects or issues with the stability of the deuterated label.
Issue 3: Isotopic Exchange (H/D Back-Exchange)
-
Question: I suspect my this compound is losing its deuterium (B1214612) label. How can I confirm this and what can I do to prevent it?
-
Answer: Loss of the deuterium label can occur if the deuterium atoms are in chemically labile positions. To confirm, incubate the deuterated internal standard in the biological matrix at different pH values and temperatures and monitor for a decrease in the deuterated signal with a concurrent increase in the unlabeled analyte signal. To mitigate this, ensure the deuterium labels are on stable positions of the molecule. If the problem persists, consider using an internal standard labeled with ¹³C or ¹⁵N.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary degradation pathways for this compound?
-
A1: Imidaprilat, the non-deuterated form, is a metabolite of Imidapril, which degrades via hydrolysis and intramolecular cyclization to form a diketopiperazine derivative. While deuteration can slow metabolism, these degradation pathways are still relevant for this compound, especially under harsh pH or temperature conditions.
-
-
Q2: How does pH affect the stability of this compound in solution?
-
A2: The stability of the parent drug, Imidapril, is highly pH-dependent, with accelerated degradation under alkaline conditions. It is reasonable to expect that this compound will also be more stable in acidic to neutral pH ranges. For analytical purposes, using a mobile phase with a pH between 2.0 and 4.5 is often recommended to ensure stability during the chromatographic run.
-
-
Q3: What are the recommended storage conditions for biological samples containing this compound?
-
A3: Based on general stability data for similar compounds, it is recommended to store plasma and urine samples at -70°C for long-term storage to minimize degradation. For short-term storage, -20°C may be acceptable, but this should be verified with stability studies.
-
-
Q4: How should I validate the stability of this compound in my specific biological matrix?
-
A4: The stability of this compound should be thoroughly evaluated during your bioanalytical method validation. This involves conducting a series of stability tests on quality control (QC) samples prepared in the same biological matrix as your study samples. The key stability assessments include freeze-thaw stability, short-term (bench-top) stability, and long-term stability.
-
By following these guidelines and protocols, researchers can enhance the accuracy and reliability of their bioanalytical data for this compound. For further assistance, please consult the relevant regulatory guidelines on bioanalytical method validation.
References
Minimizing ion suppression for Imidaprilat analysis
Welcome to the technical support center for the bioanalysis of Imidaprilat (B20323). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a primary focus on minimizing ion suppression in liquid chromatography-mass spectrometry (LC-MS) applications.
Troubleshooting Guide: Minimizing Ion Suppression for Imidaprilat
Ion suppression is a frequent challenge in LC-MS/MS analysis of biological samples, leading to reduced sensitivity, poor accuracy, and variable results. This guide provides a structured approach to troubleshoot and mitigate ion suppression during Imidaprilat analysis.
| Problem | Potential Cause | Recommended Solution |
| Low Imidaprilat Signal Intensity | High Ion Suppression: Co-eluting endogenous matrix components (e.g., phospholipids, salts) are interfering with the ionization of Imidaprilat. | 1. Optimize Sample Preparation: Switch from simple protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interferences. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate Imidaprilat from the ion-suppressing regions of the chromatogram. Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18). 3. Dilute the Sample: If the Imidaprilat concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering components. |
| Inconsistent/Irreproducible Results | Variable Matrix Effects: The degree of ion suppression varies between individual samples, leading to inconsistent quantification. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for a related ACE inhibitor (e.g., Enalaprilat-d5) can co-elute with Imidaprilat and experience similar ion suppression, thus providing accurate correction. 2. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the study samples to compensate for consistent matrix effects. |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: Imidaprilat may be interacting with active sites on the column or residual matrix components. Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for the ionization state of Imidaprilat. | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent charge state for Imidaprilat. The addition of a small amount of formic acid (e.g., 0.1%) is common. 2. Change Column Chemistry: A different stationary phase may offer better peak shape. |
| High Background Noise | Contaminated LC-MS System: Buildup of non-volatile salts or other contaminants in the ion source or mass spectrometer. | 1. Clean the Ion Source: Regularly clean the ion source components as per the manufacturer's recommendations. 2. Use High-Purity Solvents and Additives: Ensure all mobile phase components are of LC-MS grade to prevent the introduction of contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Imidaprilat analysis?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, Imidaprilat, is reduced by the presence of co-eluting molecules from the biological matrix (e.g., plasma, urine).[1][2] This leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and precision of the analytical method.
Q2: How can I assess the degree of ion suppression in my Imidaprilat assay?
A2: The matrix effect can be quantitatively assessed by comparing the peak area of Imidaprilat in a post-extraction spiked sample (blank matrix extract with a known amount of analyte added) to the peak area of a neat solution of Imidaprilat at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)
A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[3]
Q3: Is a stable isotope-labeled (SIL) internal standard available for Imidaprilat? If not, what is a suitable alternative?
Q4: Which sample preparation technique is most effective at minimizing ion suppression for Imidaprilat?
A4: While simple protein precipitation (PPT) is a fast sample preparation method, it is often insufficient for removing all ion-suppressing components, especially phospholipids.[6][7] Solid-Phase Extraction (SPE) is generally the most effective technique for cleaning up biological samples for ACE inhibitor analysis.[8] A polymeric reversed-phase SPE sorbent, such as Oasis HLB, has been shown to be effective for the extraction of Imidapril (B193102) and Imidaprilat from human plasma.[8]
Q5: Can I just dilute my sample to reduce ion suppression?
A5: Sample dilution can be a simple and effective way to reduce the concentration of matrix components that cause ion suppression.[9] However, this approach is only feasible if the concentration of Imidaprilat in the sample is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.
Quantitative Data on Ion Suppression for Structurally Similar ACE Inhibitors
The following table summarizes representative data on the matrix effect for Enalaprilat (B1671235) and Lisinopril, which are structurally similar to Imidaprilat, using different sample preparation methods. This data can provide an indication of the expected level of ion suppression and the effectiveness of various cleanup strategies.
| Analyte | Sample Preparation Method | Matrix Effect (%) | Reference |
| Enalaprilat | Protein Precipitation | 85 - 95 (Suppression) | [1] |
| Enalaprilat | Solid-Phase Extraction (SPE) | 98 - 102 (Minimal Effect) | [1] |
| Lisinopril | Protein Precipitation | ~92 (Suppression) | [2] |
| Lisinopril | Solid-Phase Extraction (SPE) | ~95 (Minimal Suppression) | [10] |
Note: Matrix effect is calculated as (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. A value <100% indicates ion suppression.
Experimental Protocol: Minimized Ion Suppression Method for Imidaprilat in Human Plasma
This protocol outlines a robust LC-MS/MS method for the quantification of Imidaprilat in human plasma, incorporating best practices to minimize ion suppression.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Internal Standard Spiking: To 200 µL of human plasma, add 20 µL of a suitable internal standard working solution (e.g., Enalaprilat-d5 at 100 ng/mL).
-
Protein Precipitation & Acidification: Add 200 µL of 0.1 M HCl to precipitate proteins and acidify the sample. Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the precipitated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Imidaprilat and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Imidaprilat: m/z 378.2 → 206.1
-
Enalaprilat-d5 (IS): m/z 381.2 → 209.1 (Example)
-
-
Ion Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the instrument manufacturer's guidelines.
3. Quality Control
-
Calibration Curve: Prepare a calibration curve in the same biological matrix using at least six non-zero standards.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be analyzed with each batch of study samples to ensure the accuracy and precision of the method.
Troubleshooting Workflow for Ion Suppression
The following diagram illustrates a logical workflow for identifying and mitigating ion suppression in Imidaprilat analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 5. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
Peak shape and resolution improvement for Imidaprilat-d3
Welcome to the technical support center for Imidaprilat-d3 analysis. This guide provides detailed troubleshooting for common chromatographic issues, focusing on improving peak shape and resolution in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak shape (e.g., tailing) for this compound?
Poor peak shape, particularly peak tailing, is a common issue in the analysis of acidic compounds like Imidaprilat. The tailing is often a result of unwanted secondary interactions between the analyte and the stationary phase.
Primary Causes:
-
Secondary Silanol (B1196071) Interactions: Imidaprilat contains two carboxylic acid groups. If the mobile phase pH is not low enough, these groups can become deprotonated (negatively charged) and interact with residual, acidic silanol groups on the surface of silica-based C18 columns. This mixed-mode retention mechanism is a primary cause of peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: A mobile phase pH that is close to the pKa of Imidaprilat can lead to the coexistence of both ionized and non-ionized forms of the analyte, resulting in broad or tailing peaks.[1]
-
Column Contamination or Degradation: The accumulation of contaminants on the column inlet frit or a void formation at the head of the column can distort the sample path, causing tailing or split peaks for all analytes in the chromatogram.[3]
-
Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, most commonly fronting or asymmetrical broadening.
-
Extra-Column Volume: Excessive volume from long tubing, large-volume fittings, or an improperly connected column can cause peak broadening and tailing.
Q2: How can I systematically troubleshoot and improve the peak shape of this compound?
Improving the peak shape for this compound involves a systematic optimization of the mobile phase, column, and system conditions. The following workflow provides a logical approach to diagnosing and resolving these issues.
Q3: How does mobile phase pH affect the peak shape of this compound, and what is the optimal range?
Mobile phase pH is the most critical factor for achieving a good peak shape for this compound. To prevent secondary interactions with the silica (B1680970) backbone of the column, the carboxylic acid functional groups on the analyte should be fully protonated (neutral). This is achieved by maintaining a mobile phase pH that is at least 1.5 to 2 units below the pKa of the carboxylic acid groups.
For Imidaprilat, an acidic mobile phase is essential. Using an additive like formic acid or trifluoroacetic acid to lower the pH to a range of 2.5 - 3.0 is highly effective. This ensures the analyte is in its neutral form, minimizing silanol interactions and resulting in a sharp, symmetrical peak.
Impact of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape Description |
|---|---|---|
| 5.0 | 2.1 | Severe Tailing |
| 4.0 | 1.6 | Moderate Tailing |
| 3.0 | 1.1 | Symmetrical |
| 2.5 | 1.0 | Highly Symmetrical |
Note: Data is representative and illustrates the expected trend.
Q4: How can I improve the resolution between this compound and other analytes, such as the parent drug Imidapril?
Improving resolution requires modifying the chromatographic conditions to increase the separation between analyte peaks. Key parameters can be adjusted to influence selectivity and efficiency.
Strategies for Improving Resolution:
-
Decrease the Gradient Slope: A shallower, longer gradient gives analytes more time to interact with the stationary phase, which can significantly improve the separation of closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter elution patterns and change selectivity due to different solvent properties.
-
Select a Different Stationary Phase: If resolution cannot be achieved on a C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase. These phases offer different interaction mechanisms that can separate co-eluting compounds.
-
Optimize Flow Rate and Temperature: Lowering the flow rate can increase column efficiency, leading to sharper peaks and better resolution, albeit with longer run times. Adjusting the column temperature can also influence selectivity.
Experimental Protocols
Example Protocol: LC-MS/MS Analysis of this compound in Human Plasma
This protocol provides a robust starting point for the sensitive and specific determination of this compound.
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma, add an internal standard solution.
-
Pre-condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
2. Liquid Chromatography Conditions | Parameter | Value | | :--- | :--- | | Column | High-purity, end-capped C18, 2.1 x 50 mm, 1.8 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 3.0 | 95 | | | 4.0 | 95 | | | 4.1 | 5 | | | 5.0 | 5 |
3. Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Imidaprilat: m/z 378 → 206 |
| This compound: Adjust for mass shift (e.g., m/z 381 → 209) | |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
References
Calibration curve issues in Imidaprilat bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the bioanalysis of imidaprilat (B20323), particularly concerning calibration curves.
Troubleshooting Guide
This guide addresses common problems observed during the bioanalysis of imidaprilat, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my imidaprilat calibration curve non-linear?
Answer:
Non-linearity in your calibration curve can stem from several factors throughout the analytical process. Here are some common causes and troubleshooting steps:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Solution: Extend the calibration range with higher concentration standards to confirm saturation. If confirmed, either narrow the calibration range or dilute samples that fall in the high concentration range.[1]
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of imidaprilat, causing a non-linear response.[2][3][4][5]
-
Solution: Improve sample clean-up using a more selective solid-phase extraction (SPE) protocol. Modify chromatographic conditions to better separate imidaprilat from interfering matrix components. A stable isotope-labeled internal standard can also help compensate for matrix effects.[2]
-
-
Inappropriate Regression Model: Using a linear regression model for an inherently non-linear relationship will result in a poor fit.
-
Solution: Evaluate different regression models, such as a quadratic fit, and use weighting factors (e.g., 1/x or 1/x²) to give less weight to the higher concentration points, which tend to have greater variance.[1]
-
Question 2: What causes high variability and poor precision in my imidaprilat quality control (QC) samples?
Answer:
High variability in QC samples is a critical issue that can invalidate your analytical run. The following are potential sources of this problem:
-
Inconsistent Sample Preparation: Variability in the extraction recovery of imidaprilat between samples is a primary cause of imprecision.
-
Solution: Ensure consistent timing and technique for all sample preparation steps, especially for manual methods like liquid-liquid extraction or solid-phase extraction. Automating the sample preparation process can significantly improve consistency. Ensure the internal standard is added consistently to all samples at the beginning of the process.
-
-
Analyte Instability: Imidaprilat, being an active metabolite, may be susceptible to degradation in the biological matrix or during sample processing.
-
Solution: Investigate the stability of imidaprilat under different storage conditions (freeze-thaw cycles, bench-top stability). Ensure samples are kept at appropriate temperatures (e.g., on ice) during processing and stored at -70°C or below for long-term stability.
-
-
Instrumental Variability: Fluctuations in the LC-MS/MS system's performance can lead to inconsistent responses.
Question 3: My calibration curve shows a significant y-intercept. What does this indicate and how can I fix it?
Answer:
A significant y-intercept in your calibration curve, especially a positive one, often points to interference at the mass transition of imidaprilat.
-
Interfering Endogenous Components: The biological matrix may contain a compound with the same mass transition as imidaprilat.
-
Solution: Review the chromatography of blank matrix samples to check for any peaks at the retention time of imidaprilat. Improve chromatographic separation by modifying the gradient, mobile phase composition, or switching to a column with a different selectivity.
-
-
Contamination: Contamination from a previous high-concentration sample (carryover) or from the experimental setup can lead to a signal in blank samples.
-
Solution: Inject blank solvent after a high-concentration sample to assess carryover. Optimize the autosampler wash procedure. Check all solvents, reagents, and labware for potential sources of contamination.[7]
-
-
Internal Standard Issues: If the internal standard is contaminated with the analyte, it will contribute to the analyte signal in all samples, including the blank.
-
Solution: Analyze the internal standard spiking solution alone to check for the presence of imidaprilat.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical calibration curve range for imidaprilat in plasma?
A1: A common calibration curve range for the determination of imidaprilat in human plasma using LC-MS/MS is from 0.2 to 50 ng/mL.[8] The specific range should be adapted based on the expected concentrations in your study samples and the sensitivity of your instrument.
Q2: What type of extraction method is recommended for imidaprilat from plasma?
A2: Solid-phase extraction (SPE) is a highly effective and widely used method for extracting imidaprilat from plasma.[8] A mixed-mode cation exchange SPE cartridge can provide good recovery and clean extracts. Protein precipitation is a simpler but generally less clean method that may be more susceptible to matrix effects.
Q3: What are the key mass spectrometry parameters for imidaprilat analysis?
A3: For LC-MS/MS analysis of imidaprilat, electrospray ionization (ESI) in positive ion mode is typically used. The precursor-to-product ion transition for imidaprilat is m/z 378 -> 206.[8] For the parent drug, imidapril (B193102), the transition is m/z 406 -> 234.[8]
Q4: Which internal standard (IS) is suitable for imidaprilat bioanalysis?
A4: The ideal internal standard is a stable isotope-labeled version of imidaprilat (e.g., imidaprilat-d5). If a stable-labeled IS is not available, a structurally similar compound that is not a metabolite and does not interfere with imidaprilat can be used. Other ACE inhibitors like enalaprilat (B1671235) could be considered, but their suitability must be thoroughly validated.
Q5: How should I assess the matrix effect for my imidaprilat assay?
A5: The matrix effect should be evaluated by comparing the response of imidaprilat in post-extraction spiked blank matrix samples to its response in a neat solution at the same concentration.[2][9] This should be tested using at least six different lots of the biological matrix. The coefficient of variation of the matrix factor across these lots should be within acceptable limits (typically <15%).
Data Presentation
Table 1: Typical Calibration Curve Parameters for Imidaprilat Bioanalysis
| Parameter | Typical Value/Range | Notes |
| Linearity Range | 0.2 - 50 ng/mL[8] | Should cover the expected in-vivo concentrations. |
| Regression Model | Weighted (1/x²) Linear Regression | Weighting is crucial for heteroscedastic data common in bioanalysis.[1] |
| Correlation Coefficient (r²) | > 0.99 | A high r² value is indicative of a good fit. |
| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | As per FDA and EMA guidelines.[5][10] |
Table 2: Key Bioanalytical Method Validation Parameters for Imidaprilat
| Parameter | Acceptance Criteria | Common Challenges |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[5][10] | Inconsistent sample preparation, instrument variability. |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% of nominal (±20% at LLOQ)[5][10] | Inaccurate standard preparation, analyte instability. |
| Extraction Recovery | Consistent, precise, and reproducible | Low recovery due to inefficient extraction, analyte degradation. |
| Matrix Effect (%CV of Matrix Factor) | ≤ 15% | Ion suppression or enhancement from endogenous components. |
| Analyte Stability | ≤ 15% deviation from nominal | Freeze-thaw, bench-top, long-term, and stock solution stability. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Imidaprilat from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 50 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 500 µL of 4% phosphoric acid in water to precipitate proteins.
-
Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute imidaprilat and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial.
-
Protocol 2: LC-MS/MS Analysis of Imidaprilat
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute imidaprilat, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity.
-
Visualizations
Caption: Troubleshooting workflow for imidaprilat calibration curve issues.
Caption: Experimental workflow for imidaprilat bioanalysis.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. hhs.gov [hhs.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. zefsci.com [zefsci.com]
- 8. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Imidaprilat: The Case for a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Imidaprilat (B20323), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril (B193102). A robust and reliable bioanalytical method is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor in the quality and reliability of the data generated. Here, we compare the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Imidaprilat using a conventional approach versus the enhanced performance expected with a deuterated internal standard, Imidaprilat-d3.
The use of a stable isotope-labeled internal standard, such as a deuterated analog, is widely recognized as the "gold standard" in quantitative bioanalysis by mass spectrometry.[1][2] This is due to its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby providing superior correction for variability.[1][3]
Performance Comparison: this compound vs. Structural Analog Internal Standard
The following table summarizes the performance of a validated LC-MS/MS method for Imidaprilat using a non-deuterated internal standard and contrasts it with the expected improvements when employing this compound.
| Validation Parameter | Method with Structural Analog IS | Method with this compound (Deuterated IS) |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[4] | Potentially lower due to improved signal-to-noise |
| Intra-day Precision (%CV) | < 13.2%[4] | Expected to be consistently lower (< 10%) |
| Inter-day Precision (%CV) | < 13.2%[4] | Expected to be consistently lower (< 10%) |
| Accuracy (% Bias) | Within ±15% | Expected to be closer to nominal values (within ±10%) |
| Matrix Effect | Potential for variability | Significantly minimized due to co-elution and identical ionization behavior[1] |
| Recovery | Monitored, but variability can impact precision | More consistent and reproducible |
| Overall Robustness | Susceptible to variations in sample preparation and instrument conditions | Enhanced robustness and reliability of results |
Experimental Protocols
Method 1: Bioanalytical Method for Imidaprilat using a Non-Deuterated Internal Standard (Based on Published Data)
This method describes a sensitive and specific assay for the determination of Imidaprilat in human plasma using LC-MS/MS.[4]
1. Sample Preparation:
-
To 1 mL of human plasma, add the internal standard solution.
-
Perform deproteinization of the plasma sample.
-
Isolate Imidaprilat and the internal standard using solid-phase extraction (SPE) with an OASIS HLB cartridge.[4]
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[4]
2. LC-MS/MS Analysis:
-
Chromatographic Column: Semi-micro ODS column.[4]
-
Mobile Phase: Acetonitrile and 0.05% (v/v) formic acid in water (1:3, v/v).[4]
-
Detection: Electrospray ionization (ESI) tandem mass spectrometry (MS-MS).[4]
-
Monitoring: Selected ion monitoring (SIM) with precursor → product ion combinations of m/z 378 → 206 for Imidaprilat.[4]
Method 2: Proposed Bioanalytical Method for Imidaprilat using this compound
This proposed method leverages the established principles of using a deuterated internal standard to enhance method performance.
1. Sample Preparation:
-
To a defined volume of human plasma, add a known concentration of this compound solution.
-
Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Column: A modern reversed-phase column (e.g., C18, 50 x 2.1 mm, <3 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Detection: ESI-MS/MS in positive ion mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) for the transitions of Imidaprilat and this compound.
Key Advantages of Using this compound
The near-identical physicochemical properties of Imidaprilat and this compound ensure they behave almost identically during extraction, chromatography, and ionization.[2] This leads to:
-
Improved Accuracy and Precision: The deuterated standard more effectively compensates for any analyte loss during sample processing and for variations in instrument response.[1][3]
-
Mitigation of Matrix Effects: The co-elution of the analyte and its deuterated internal standard means they are subjected to the same degree of ion suppression or enhancement from the biological matrix, leading to more reliable quantification.[1]
-
Increased Method Robustness: The method becomes less susceptible to minor variations in experimental conditions, resulting in more consistent and reproducible data across different sample batches and analytical runs.
Visualizing the Workflow and Comparison
The following diagrams illustrate the bioanalytical workflow and the logical basis for the superior performance of a method utilizing a deuterated internal standard.
Caption: A typical bioanalytical workflow for Imidaprilat in plasma using LC-MS/MS.
Caption: Logical comparison of structural analog versus deuterated internal standards.
Conclusion
While a validated LC-MS/MS method using a structural analog internal standard can provide acceptable results for the quantification of Imidaprilat, the use of a deuterated internal standard such as this compound is strongly recommended for achieving the highest level of data quality and confidence. The inherent advantages of a stable isotope-labeled internal standard in mitigating matrix effects and correcting for analytical variability lead to a more accurate, precise, and robust bioanalytical method, which is essential for regulatory submissions and critical decision-making in drug development.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for Imidaprilat Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. In the bioanalysis of the angiotensin-converting enzyme (ACE) inhibitor imidapril (B193102) and its active metabolite, imidaprilat (B20323), the choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results. This guide provides a comparative analysis of the performance of deuterated internal standards, with a focus on Imidaprilat-d3, against other alternatives, supported by experimental data.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis by mass spectrometry.[1] These standards are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., deuterium).[1] This near-identical physicochemical behavior ensures that the internal standard experiences the same variations as the analyte during sample preparation, chromatography, and ionization, thus providing the most accurate correction for potential errors.[2]
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the linearity and precision of a bioanalytical method. While specific data for this compound is not extensively published, the performance of other deuterated internal standards for related ACE inhibitors provides a strong indication of the expected advantages. The following table summarizes the linearity and precision data for imidaprilat and compares it with other ACE inhibitors where deuterated and alternative internal standards were used.
| Analyte | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Precision (%RSD) | Accuracy (%) | Reference |
| Imidaprilat | Not Specified | 0.2 - 50 | > 0.99 | < 13.2 | Not Specified | [3] |
| Olmesartan (B1677269) | Olmesartan-d4 | 5 - 2500 | > 0.99 | Not Specified | Not Specified | [4] |
| Vericiguat | Not Specified | 10 - 30 | 0.99997 | Within permissible limits | Not Specified |
As illustrated in the table, methods employing deuterated internal standards, such as Olmesartan-d4, can achieve excellent linearity over a wide concentration range. While the specific internal standard for the imidaprilat data is not mentioned, the precision of <13.2% RSD is within acceptable limits for bioanalytical methods. The use of a deuterated internal standard like this compound is expected to provide at least this level of precision and accuracy, if not better, due to its ability to effectively compensate for matrix effects and other sources of variability.
Experimental Protocols
A robust and well-documented experimental protocol is essential for reproducible bioanalytical results. The following is a representative protocol for the quantification of imidaprilat in human plasma using a deuterated internal standard and LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex biological matrices like plasma.
-
Pre-treatment:
-
Thaw human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 200 µL of plasma, add 10 µL of the internal standard working solution (e.g., this compound).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds to precipitate proteins and adjust the pH.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Collect the supernatant for the SPE procedure.
-
-
Solid-Phase Extraction Procedure:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
Sample Loading: Load the pre-treated plasma supernatant onto the SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 25 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.0), followed by a second wash with 1 mL of methanol.
-
Elution: Elute the imidaprilat and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Dry-down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Imidaprilat: m/z 378 → 206
-
This compound: (Hypothetical, would be a slightly higher mass, e.g., m/z 381 → 209)
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve maximum signal intensity for both the analyte and the internal standard.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principle of using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for the bioanalysis of imidaprilat.
Caption: Logic of using a deuterated internal standard for accurate quantification.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Drug Development: A Comparative Analysis of Imidaprilat Quantification Methods
In the landscape of pharmaceutical research and development, the precise quantification of drug metabolites is paramount for pharmacokinetic and bioequivalence studies. This guide provides an in-depth comparison of analytical methodologies for the quantification of Imidaprilat (B20323), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril (B193102). We will delve into the accuracy and recovery data from various studies, presenting a clear and objective overview for researchers, scientists, and drug development professionals.
Comparative Analysis of Analytical Methods
The determination of Imidaprilat concentrations in biological matrices is crucial for assessing the efficacy and safety of its parent drug, Imidapril. Several analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection, and Radioimmunoassay (RIA) being the most prominent.
Below is a summary of the performance characteristics of different analytical methods for Imidaprilat quantification, focusing on their accuracy and recovery.
| Analytical Method | Matrix | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy | Recovery (%) |
| HPLC-ESI-MS-MS | Human Plasma | 0.2 - 50 | < 13.2 | Adequate | - |
| Radioimmunoassay (RIA) | Human Plasma & Urine | 0.1 - 100 | Intra-day: 2.0-7.9, Inter-day: 4.1-6.2 | - | ~100 |
| HPLC with Fluorescent Labeling | Human Plasma & Urine | - | - | - | - |
| RP-HPLC | Tablets | 40,000 - 400,000 | Good | Good | - |
Data compiled from multiple sources.[1][2][3][4] Note: The RP-HPLC method was validated for Imidapril hydrochloride in tablets, and the concentration is significantly higher than in biological matrices.
The HPLC-ESI-MS-MS method demonstrates high sensitivity and specificity with a wide linear range in human plasma.[1] Its precision is well within the acceptable limits for bioanalytical methods. The Radioimmunoassay (RIA) offers excellent recovery of approximately 100% in both plasma and urine, with very good precision.[3] While specific recovery percentages were not provided for the HPLC-ESI-MS-MS method in the cited study, adequate assay accuracy was reported.[1] For pharmaceutical dosage forms, a Reverse-Phase HPLC (RP-HPLC) method has been validated, showing good linearity, accuracy, and precision for much higher concentrations of the parent drug, Imidapril.[2][4]
Experimental Protocols
Detailed methodologies are critical for replicating and comparing studies. Here are summaries of the experimental protocols for the key quantification methods.
1. High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS-MS)
This method is highly sensitive and specific for determining Imidapril and Imidaprilat in human plasma.[1]
-
Sample Preparation:
-
Deproteinization of human plasma samples.
-
Solid-phase extraction (SPE) using OASIS HLB cartridges to isolate Imidapril and Imidaprilat.
-
Elution from the cartridge followed by evaporation of the eluent.
-
Reconstitution of the residue in the mobile phase.
-
-
Chromatography:
-
Column: Semi-micro ODS column.
-
Mobile Phase: Acetonitrile-0.05% (v/v) formic acid (1:3, v/v).
-
-
Detection:
-
Electrospray ionization (ESI) tandem mass spectrometry (MS-MS).
-
Selected ion monitoring using precursor-->product ion combinations of m/z 378-->206 for Imidaprilat.[1]
-
2. Radioimmunoassay (RIA)
A competitive binding assay used for the determination of Imidapril and its active metabolite, Imidaprilat, in human plasma and urine.[3]
-
Antiserum Production: Antiserum was generated in rabbits against an Imidaprilat derivative conjugated to bovine serum albumin.
-
Radioligand Preparation: A p-hydroxybenzoylamino derivative of Imidaprilat was iodinated (125I).
-
Assay Procedure:
-
Imidapril in samples is converted to Imidaprilat using esterase.
-
A known quantity of radiolabeled Imidaprilat is mixed with the sample containing an unknown amount of Imidaprilat and a limited amount of anti-Imidaprilat antiserum.
-
The labeled and unlabeled Imidaprilat compete for the binding sites on the antibody.
-
The amount of labeled antigen bound to the antibody is measured, and the concentration of unlabeled antigen in the sample is determined by comparison with a standard curve.
-
Experimental Workflow Visualization
To better illustrate the laboratory process, the following diagram outlines the typical workflow for Imidaprilat quantification using the HPLC-ESI-MS-MS method.
Caption: Workflow for HPLC-ESI-MS-MS quantification of Imidaprilat.
This guide provides a foundational comparison of methods for Imidaprilat quantification. For researchers, the choice of method will depend on the specific requirements of their study, including sensitivity, sample matrix, and available instrumentation. The provided data and protocols serve as a valuable resource for making an informed decision.
References
- 1. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radioimmunoassay for imidapril, a new angiotensin-converting enzyme inhibitor, and imidaprilat, its active metabolite, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] UV derivative spectrophotometric and RP-HPLC methods for determination of imidapril hydrochloride in tablets and for its stability assessment in solid state. | Semantic Scholar [semanticscholar.org]
A Comparative Guide: Imidaprilat-d3 Versus a Structural Analog as an Internal Standard in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Internal Standard Selection for the Quantification of Imidaprilat
In the quantitative bioanalysis of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of analytical methods. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Imidaprilat-d3, and a structural analog internal standard.
This guide will delve into the performance characteristics of both this compound and Ramiprilat as internal standards, supported by experimental data and detailed methodologies.
Key Performance Parameters: A Tabular Comparison
The selection of an internal standard significantly impacts the validation parameters of a bioanalytical method. The following tables summarize the expected performance of this compound versus a structural analog like Ramiprilat based on established principles and data from analogous ACE inhibitor assays.
Table 1: Comparison of General Performance Characteristics
| Feature | This compound (Stable Isotope-Labeled IS) | Structural Analog (e.g., Ramiprilat) |
| Co-elution | Identical retention time to the analyte. | Similar, but not identical, retention time to the analyte. |
| Extraction Recovery | Nearly identical to the analyte, effectively compensating for variability. | Similar, but can differ from the analyte, potentially leading to bias. |
| Matrix Effects | Compensates effectively for ion suppression or enhancement. | May not fully compensate for matrix effects, leading to variability. |
| Accuracy & Precision | Generally higher accuracy and precision. | Can achieve acceptable accuracy and precision with careful method development. |
| Method Robustness | High, less susceptible to minor variations in analytical conditions. | Moderate, may require more stringent control of experimental parameters. |
Table 2: Expected Bioanalytical Method Validation Data
| Validation Parameter | This compound | Structural Analog (e.g., Ramiprilat) | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Factor | 0.95 - 1.05 | 0.85 - 1.15 | CV ≤ 15% |
| Recovery (%) | Consistent and reproducible | May show greater variability | Consistent and reproducible |
| Lower Limit of Quantification (LLOQ) | Potentially lower due to better signal-to-noise | Dependent on method optimization | Signal-to-noise ratio ≥ 5 |
Experimental Protocols
To provide a practical context for this comparison, detailed methodologies for a typical bioanalytical workflow for the quantification of Imidaprilat in human plasma using LC-MS/MS are presented below.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing: Frozen human plasma samples are thawed at room temperature.
-
Aliquoting: 200 µL of plasma is aliquoted into a 1.5 mL polypropylene (B1209903) tube.
-
Internal Standard Spiking: 20 µL of the internal standard working solution (either this compound or Ramiprilat at a concentration of 100 ng/mL in methanol) is added to each plasma sample.
-
Protein Precipitation: 400 µL of 0.1% formic acid in acetonitrile (B52724) is added to precipitate plasma proteins. The samples are vortexed for 1 minute.
-
Centrifugation: The samples are centrifuged at 13,000 rpm for 10 minutes at 4°C.
-
Solid-Phase Extraction:
-
The supernatant is loaded onto a pre-conditioned C18 SPE cartridge.
-
The cartridge is washed with 1 mL of 5% methanol (B129727) in water.
-
The analyte and internal standard are eluted with 1 mL of methanol.
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Imidaprilat: Q1 378.2 -> Q3 206.1
-
This compound: Q1 381.2 -> Q3 209.1
-
Ramiprilat (as IS): Q1 389.2 -> Q3 217.1
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical basis for choosing an internal standard, the following diagrams are provided.
Caption: Bioanalytical workflow for Imidaprilat quantification.
Caption: Rationale for internal standard selection.
Conclusion
The choice between a stable isotope-labeled internal standard like this compound and a structural analog such as Ramiprilat has significant implications for the performance of a bioanalytical method for Imidaprilat.
-
This compound is the superior choice, offering the highest level of accuracy, precision, and robustness. Its identical physicochemical properties to the analyte ensure it effectively compensates for variations throughout the analytical process, from sample preparation to detection.
-
A structural analog like Ramiprilat can be a suitable alternative when this compound is not feasible. However, it requires more rigorous method development and validation to ensure it adequately tracks the analyte and that differences in extraction recovery and matrix effects do not compromise data quality.
For regulated bioanalysis, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest data quality and regulatory compliance. The experimental protocols and performance expectations outlined in this guide provide a framework for researchers to make informed decisions when developing and validating bioanalytical methods for Imidaprilat.
Assessing the Robustness of an Imidaprilat Assay: A Comparative Guide on the Impact of Imidaprilat-d3 Internal Standard
The Critical Role of Internal Standards in Bioanalysis
In LC-MS/MS-based bioanalysis, an internal standard (IS) is crucial for ensuring the accuracy and precision of the quantification of an analyte. The IS is a compound of known concentration that is added to all samples, including calibration standards, quality controls, and unknown study samples. Its primary function is to compensate for variability that can be introduced during various stages of the analytical process, such as sample preparation (extraction), chromatographic injection, and ionization in the mass spectrometer.
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, in this case, Imidaprilat-d3. A SIL-IS is chemically identical to the analyte and therefore exhibits nearly identical behavior during extraction, chromatography, and ionization. This co-elution and similar ionization response allow for highly effective compensation for matrix effects, a common source of analytical variability and inaccuracy in bioanalysis.
Performance Comparison: The Advantage of this compound
To illustrate the enhanced robustness gained by using this compound, this section presents key performance metrics from a validated LC-MS/MS assay for Imidaprilat (B20323) and contrasts them with the expected improvements when a deuterated internal standard is employed.
Method Validation Parameters
The following table summarizes typical validation parameters for an LC-MS/MS assay for Imidaprilat without a deuterated internal standard, as derived from published literature. A second table provides a prospective comparison of the expected performance improvements with the inclusion of this compound.
Table 1: Performance of a Validated LC-MS/MS Assay for Imidaprilat (Without Deuterated IS) [1]
| Parameter | Result |
| Linearity Range | 0.2 - 50 ng/mL |
| Precision (RSD%) | < 13.2% |
| Accuracy | Adequate |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Recovery | Not explicitly stated |
| Matrix Effect | Not explicitly stated |
Table 2: Expected Performance Enhancement with this compound Internal Standard
| Parameter | Without this compound (Typical) | With this compound (Expected) | Rationale for Improvement |
| Precision (RSD%) | < 15% | < 10% | This compound co-elutes and experiences the same extraction and ionization variability as Imidaprilat, leading to more effective normalization and reduced variability. |
| Accuracy (% Bias) | Within ±15% | Within ±10% | By correcting for matrix-induced signal suppression or enhancement, the SIL-IS ensures that the measured response is more directly proportional to the true analyte concentration. |
| Matrix Effect | Potential for significant variability | Minimal to no effect | The SIL-IS experiences the same matrix effects as the analyte, allowing for a reliable correction of signal fluctuations caused by the biological matrix. |
| Recovery | Variable | Consistent and reproducible | The ratio of analyte to SIL-IS remains constant even if absolute recovery varies between samples, leading to more accurate quantification. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the key experimental protocols for a robust Imidaprilat assay.
Sample Preparation: Solid-Phase Extraction (SPE)[1]
-
To 1 mL of human plasma, add the internal standard solution (this compound).
-
Perform a protein precipitation step.
-
Load the supernatant onto an OASIS HLB solid-phase extraction cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Imidaprilat and this compound from the cartridge.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis[1]
-
Chromatographic Column: Semi-micro ODS column
-
Mobile Phase: Acetonitrile and 0.05% (v/v) formic acid in water (1:3, v/v)
-
Detection: Electrospray ionization (ESI) tandem mass spectrometry (MS/MS)
-
Monitoring Mode: Selected Ion Monitoring (SIM)
-
Mass Transitions:
-
Imidaprilat: m/z 378 → 206
-
This compound: (Hypothetical) m/z 381 → 209
-
Robustness Testing Protocols
To ensure an assay is robust, it must be validated for its performance under various conditions that may be encountered during routine analysis.
-
Prepare quality control (QC) samples at low and high concentrations of Imidaprilat in plasma.
-
Subject the QC samples to three or more freeze-thaw cycles (e.g., freeze at -80°C and thaw at room temperature).
-
Analyze the samples after each cycle and compare the concentrations to freshly prepared QC samples.
-
The mean concentration should be within ±15% of the nominal concentration.
-
Prepare low and high concentration QC samples in plasma.
-
Keep the samples at room temperature for a specified period (e.g., 4, 8, or 24 hours) to simulate the time samples might be left on a lab bench.
-
Analyze the samples and compare the concentrations to freshly prepared QC samples.
-
Acceptance criteria are typically within ±15% of the nominal concentration.
-
Store low and high concentration QC samples at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 1, 3, 6 months).
-
At each time point, analyze the stored QC samples against a freshly prepared calibration curve.
-
The measured concentrations should be within ±15% of the nominal values.
-
Obtain blank plasma from at least six different sources.
-
Prepare three sets of samples:
-
Set A: Imidaprilat and this compound spiked into the mobile phase.
-
Set B: Blank plasma extract reconstituted with a solution containing Imidaprilat and this compound.
-
Set C: Plasma spiked with Imidaprilat and this compound, then extracted.
-
-
Calculate the matrix factor (MF) by comparing the peak areas of Set B to Set A. The IS-normalized MF should have a coefficient of variation (CV) of ≤15%.
Visualizing the Workflow and Logic
Diagrams are essential for clearly communicating complex experimental workflows and logical relationships.
Caption: Experimental workflow for the bioanalysis of Imidaprilat using this compound.
Caption: Logical relationship demonstrating how this compound improves assay robustness.
Conclusion
The use of a deuterated internal standard, such as this compound, is a critical component in developing a robust and reliable bioanalytical assay for Imidaprilat. By effectively compensating for variability in sample preparation and analysis, particularly matrix effects, this compound significantly enhances the precision and accuracy of the method. While direct comparative data for Imidaprilat assays is not widely published, the principles of bioanalytical method validation and the data from existing validated methods strongly support the superiority of using a stable isotope-labeled internal standard. For researchers and drug development professionals, investing in a deuterated internal standard is a key step towards ensuring the integrity and success of their clinical and preclinical studies.
References
A Comparative Guide to the Lower Limit of Quantification (LLOQ) for Imidaprilat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the Lower Limit of Quantification (LLOQ) of Imidaprilat (B20323), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril (B193102). Understanding the LLOQ is critical for pharmacokinetic and toxicokinetic studies, as it defines the lowest concentration of an analyte that can be reliably measured with acceptable accuracy and precision.
Comparison of Analytical Methods for Imidaprilat LLOQ Determination
The selection of an analytical method for the quantification of Imidaprilat in biological matrices is pivotal for generating reliable data in drug development. The most sensitive and specific methods currently utilized are based on mass spectrometry, though other immunoassays have also been developed. Below is a comparison of reported LLOQ values for Imidaprilat using different analytical techniques.
| Analytical Method | Matrix | LLOQ (ng/mL) | Key Features |
| High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) | Human Plasma | 0.2[1] | High sensitivity and specificity, making it the gold standard for bioanalytical studies.[1] |
| Solid Phase Extraction-Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (SPE-LC-ESI-MS/MS) | Human Plasma | 0.5 | Robust method with good recovery and precision. |
| Radioimmunoassay (RIA) | Human Plasma & Urine | 0.1[2] | Highly sensitive immunoassay, though it involves the use of radioactive materials.[2] |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Not Reported for Imidaprilat | - | Generally less sensitive than MS-based methods and immunoassays; often suitable for higher concentration ranges found in pharmaceutical formulations rather than low levels in biological fluids.[3] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Not Reported for Imidaprilat | - | Potentially high sensitivity and high throughput, but may be subject to cross-reactivity. |
Note: The LLOQ for HPLC-UV and ELISA methods for Imidaprilat have not been specifically reported in the reviewed literature. The table reflects the general capabilities of these techniques.
Experimental Protocols
Determination of Imidaprilat in Human Plasma by HPLC-ESI-MS/MS
This protocol is based on the method described by Nakashima et al. (1999).
a. Sample Preparation:
-
To 1 mL of human plasma, add an internal standard.
-
Deproteinize the plasma sample.
-
Perform solid-phase extraction (SPE) using an OASIS HLB cartridge to isolate Imidapril and Imidaprilat.
-
Wash the cartridge and elute the analytes.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-ESI-MS/MS system.
b. Chromatographic Conditions:
-
Column: Semi-micro ODS column
-
Mobile Phase: Acetonitrile-0.05% (v/v) formic acid (1:3, v/v)
-
Flow Rate: Optimized for separation
-
Injection Volume: Standardized volume
c. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Selected Ion Monitoring (SIM)
-
Precursor → Product Ion Combinations:
-
Imidapril: m/z 406 → 234
-
Imidaprilat: m/z 378 → 206
-
d. LLOQ Determination Workflow:
The following diagram illustrates the general workflow for determining the LLOQ of an analytical method.
Signaling Pathway
Imidaprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). The inhibition of ACE leads to reduced production of Angiotensin II, a potent vasoconstrictor, and decreased aldosterone (B195564) secretion, resulting in lower blood pressure.
References
- 1. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioimmunoassay for imidapril, a new angiotensin-converting enzyme inhibitor, and imidaprilat, its active metabolite, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Precision of Imidaprilat-d3 in Complex Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of bioanalytical method development, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability. This guide provides a comprehensive comparison of Imidaprilat-d3's specificity and selectivity in complex matrices, supported by experimental data and detailed protocols. This compound, a deuterated analog of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril (B193102), is frequently employed as an internal standard in pharmacokinetic and bioequivalence studies.
The inherent challenges of analyzing biological matrices, such as plasma and urine, stem from their complex composition, which can lead to matrix effects and interfere with the accurate quantification of target analytes. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to mitigate these challenges. By co-eluting with the analyte of interest and exhibiting similar ionization properties in mass spectrometry, it effectively compensates for variations in sample preparation and instrument response.
Performance in Human Plasma: A Quantitative Comparison
The performance of an internal standard is evaluated through rigorous validation of the bioanalytical method. Key parameters include accuracy, precision, linearity, and recovery. While specific head-to-head comparative studies detailing the performance of this compound against other internal standards for imidapril analysis are not extensively published, we can infer its high suitability from validation data of sensitive LC-MS/MS methods developed for the quantification of imidapril and its active metabolite, imidaprilat (B20323).
One such study, focused on the determination of imidapril and imidaprilat in human plasma, provides valuable insights into the performance of the analytical method, which is crucial for assessing the effectiveness of the internal standard used.
| Parameter | Imidapril | Imidaprilat | Acceptance Criteria (FDA/ICH) |
| Linearity Range (ng/mL) | 0.2 - 50 | 0.2 - 50 | Correlation coefficient (r²) ≥ 0.99 |
| Precision (RSD, %) | < 13.2% | < 13.2% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | Data not explicitly provided in abstract | Data not explicitly provided in abstract | Within ±15% of nominal value (±20% at LLOQ) |
| Recovery | Data not explicitly provided in abstract | Data not explicitly provided in abstract | Consistent, precise, and reproducible |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.2 | 0.2 | Signal-to-noise ratio ≥ 10 |
Table 1: Performance characteristics of an LC-MS/MS method for the determination of imidapril and imidaprilat in human plasma. The precision data suggests a high degree of method reliability, which is indicative of a well-performing internal standard.[1]
In the absence of a specified internal standard in the aforementioned study, a comparison with a method using a different internal standard, ramipril (B1678797), for the analysis of imidapril in human plasma can provide a broader perspective.
| Parameter | Imidapril (with Ramipril as IS) | Acceptance Criteria (FDA/ICH) |
| Linearity Range (ng/mL) | 0.5 - 100 | Correlation coefficient (r²) ≥ 0.99 |
| Precision (RSD, %) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | Acceptable (not quantified in abstract) | Within ±15% of nominal value (±20% at LLOQ) |
Table 2: Performance characteristics of an LC-MS method for the determination of imidapril in human plasma using ramipril as an internal standard.
The data from these studies, while not a direct comparison, underscores the capability of achieving high sensitivity and precision in the analysis of imidapril and imidaprilat in complex matrices. The use of a deuterated internal standard like this compound is generally preferred as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and analysis, thus providing more accurate correction for any analyte loss or matrix-induced signal suppression or enhancement.
Experimental Protocols: A Closer Look at the Methodology
The following is a representative experimental protocol for the determination of imidapril and imidaprilat in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, based on established bioanalytical practices.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate imidapril and imidaprilat from plasma proteins and other endogenous components.
-
Procedure:
-
To 200 µL of human plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex the sample for 30 seconds.
-
Add 200 µL of 4% phosphoric acid to precipitate proteins. Vortex for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Condition an Oasis HLB solid-phase extraction cartridge with 1 mL of methanol (B129727) followed by 1 mL of purified water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate and quantify imidapril and imidaprilat.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Imidapril: Precursor ion > Product ion (to be determined based on the instrument).
-
Imidaprilat: Precursor ion > Product ion (to be determined based on the instrument).
-
This compound: Precursor ion > Product ion (to be determined based on the instrument).
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
-
3. Method Validation
The analytical method should be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should assess:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the matrix. This is assessed by analyzing blank plasma samples from at least six different sources.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three different days.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Matrix Effect: The influence of matrix components on the ionization of the analytes, assessed by comparing the response of analytes in post-extraction spiked blank plasma to that of pure solutions.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Visualizing the Mechanism and Workflow
To better understand the context of this analysis, the following diagrams illustrate the signaling pathway of imidapril and a typical experimental workflow.
Caption: Mechanism of action of imidapril within the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: A typical experimental workflow for the bioanalysis of imidaprilat in plasma.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Imidaprilat-d3
This document provides crucial safety and logistical information for the handling of Imidaprilat-d3, a deuterated analog of Imidaprilat, the active metabolite of the ACE inhibitor Imidapril. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Physical and Chemical Properties
A summary of the known physical and chemical properties of Imidaprilat and its related compounds is presented below. This data is essential for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C18H23N3O6 | [1] |
| Molecular Weight | 377.39 g/mol | [1] |
| Appearance | White solid | [2] |
| Solubility | No data available | |
| Stability | Stable under recommended storage conditions | |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. Imidapril and its metabolites are potent pharmaceutical compounds, and exposure can lead to adverse health effects.[3][4]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of powder-free nitrile gloves meeting ASTM D6978 standards. The outer glove should be removed immediately after handling.[4][5] |
| Body Protection | Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4][6] |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles or a face shield if there is a risk of splashing.[3][5][6] |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be worn, especially when handling the powder form to avoid inhalation.[6] |
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound is critical to minimize exposure and ensure experimental integrity. The following workflow outlines the key stages from receipt to disposal.
Operational Steps:
-
Receiving and Inspection : Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, follow institutional emergency procedures.
-
Storage : Store the compound in a clearly labeled, sealed container at -20°C in a designated and restricted area.[7]
-
Personal Protective Equipment (PPE) : Before handling, don all required PPE as detailed in the table above.[3][4][5]
-
Handling Environment : All handling of powdered this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Weighing and Aliquoting : Use dedicated spatulas and weigh boats. Tare the balance with the weigh boat before adding the compound to minimize contamination.
-
Dissolution : If preparing a solution, add the solvent to the vial containing the weighed compound slowly to avoid splashing.
-
Decontamination : After handling, decontaminate all surfaces, equipment, and glassware with an appropriate cleaning agent (e.g., 70% ethanol), followed by a rinse with water.
-
Waste Collection : Collect all disposable items, including gloves, gowns, and weigh boats, in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : All solid waste, including empty containers, contaminated PPE, and unused compound, must be disposed of as hazardous chemical waste.[7]
-
Liquid Waste : Solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of down the drain.[7]
-
Disposal Vendor : All waste must be disposed of through an approved and licensed hazardous waste disposal company, following all local, state, and federal regulations.[7]
By adhering to these safety protocols and operational procedures, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. 1356019-69-6(this compound) | Kuujia.com [kuujia.com]
- 2. Imidapril-d3 Hydrochloride | LGC Standards [lgcstandards.com]
- 3. Nephrotoxicity - Wikipedia [en.wikipedia.org]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
